molecular formula C12H19N3O B157030 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 122833-04-9

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B157030
CAS No.: 122833-04-9
M. Wt: 221.3 g/mol
InChI Key: LUYPGLRYFIVYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPGLRYFIVYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602870
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122833-04-9
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of interest in chemical synthesis and potentially in drug discovery. The information is compiled from various chemical suppliers and databases.

Chemical Identity and Structure

This compound is a substituted aniline derivative featuring a methoxy group and a methylpiperazine moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.[1]

  • IUPAC Name: this compound[2]

  • CAS Number: 122833-04-9[1][2][3][4]

  • Molecular Formula: C₁₂H₁₉N₃O[1][2][4]

  • Synonyms: 2-methoxy-4-(4-methyl-1-piperazinyl)aniline

Physicochemical Properties

The following tables summarize the key physical and chemical properties of the compound.

Table 1: General and Physical Properties

Property Value Source(s)
Molecular Weight 221.30 g/mol [1][2][3]
Physical Form White to Yellow to Purple to Brown Solid
Purity Typically ≥98% [1]

| Storage Temperature | Refrigerator | |

Table 2: Computed Properties

Property Value Source(s)
InChI InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 [2]
InChIKey LUYPGLRYFIVYTH-UHFFFAOYSA-N [2]
Exact Mass 221.152812238 Da [2]
Monoisotopic Mass 221.152812238 Da [2]
Topological Polar Surface Area 41.7 Ų [2]
Heavy Atom Count 16 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 4 [2]

| Rotatable Bond Count | 2 |[2] |

Safety and Handling

This compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before handling and adhere to all prescribed safety protocols.[2]

Table 3: GHS Hazard Information

Classification Code Description Source(s)
Signal Word Warning [2]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302 Harmful if swallowed [2]
H312 Harmful in contact with skin [2]
H315 Causes skin irritation [2]
H319 Causes serious eye irritation [2]
H332 Harmful if inhaled [2]
H335 May cause respiratory irritation
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection [5][6][7]
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell [7]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water [7]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing [7]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[7] |

Experimental Protocols

General Handling Protocol (Based on SDS):

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Keep away from sources of ignition.[5]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, such as a refrigerator.[5]

  • First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

  • First Aid (Skin): Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Biological Activity and Signaling Pathways

Specific biological activities or roles in signaling pathways for this compound are not detailed in the available literature. However, it is listed as a member of the "Protein Degrader Building Blocks" product family, suggesting its potential use in the development of PROTACs (Proteolysis-targeting chimeras) or other targeted protein degradation technologies.[1] The piperazine scaffold is a common feature in many biologically active compounds with a broad range of activities, including antibacterial, antifungal, and anticancer effects.[9]

The logical workflow for identifying and characterizing a chemical compound is crucial for systematic research.

start_node Compound Name/ Structure db_search Database Search (CAS, PubChem, etc.) start_node->db_search lit_review Literature Review (Synthesis, Analogs) start_node->lit_review prop_table Tabulate Known Properties db_search->prop_table safety_data Acquire Safety Data (SDS/MSDS) db_search->safety_data lit_review->prop_table exp_design Design Experimental Validation lit_review->exp_design final_report Technical Profile prop_table->final_report safety_data->final_report exp_design->final_report start Test Compound (this compound derivative) biochem Biochemical Assay (e.g., Enzyme Inhibition) start->biochem In vitro cell_based Cell-Based Assay (e.g., Proliferation, Cytotoxicity) start->cell_based In vitro hit_id Hit Identification biochem->hit_id cell_based->hit_id dose_resp Dose-Response & IC50 Determination hit_id->dose_resp pathway Target Engagement & Pathway Analysis dose_resp->pathway lead_opt Lead Optimization pathway->lead_opt

References

Elucidation of the Molecular Structure of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this paper focuses on the predicted spectroscopic characteristics and the general experimental protocols required for its characterization.

Molecular Overview

This compound is a substituted aniline derivative. Its structure incorporates a methoxy group and an N-methylpiperazine moiety attached to a central aniline ring. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 6.7 - 7.0m3HAr-H
~ 3.8s3HO-CH₃
~ 3.4 - 3.6br s2HNH₂
~ 3.1 - 3.3t4HPiperazine CH₂ (adjacent to Ar)
~ 2.4 - 2.6t4HPiperazine CH₂ (adjacent to N-CH₃)
~ 2.3s3HN-CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
~ 145 - 150Ar-C (C-O)
~ 140 - 145Ar-C (C-N piperazine)
~ 135 - 140Ar-C (C-NH₂)
~ 110 - 120Ar-CH
~ 55 - 60O-CH₃
~ 50 - 55Piperazine CH₂
~ 48 - 52Piperazine CH₂
~ 45 - 50N-CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (two bands)N-H stretch (primary amine)[1]
2950 - 3100MediumAromatic C-H stretch
2800 - 2950MediumAliphatic C-H stretch
1580 - 1650MediumN-H bend (primary amine)[2]
1500 - 1600Medium-StrongAromatic C=C stretch
1200 - 1300StrongAryl-O stretch (asymmetric)[3]
1000 - 1100StrongAryl-O stretch (symmetric)[3]
1250 - 1335StrongAromatic C-N stretch[1][2]
Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
221[M]⁺ (Molecular Ion)
206[M - CH₃]⁺
178[M - HN=CH₂ - CH₃]⁺
151[M - C₄H₉N]⁺
136[M - C₄H₉N₂]⁺
108[C₆H₄O(NH₂)]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Acquire a proton NMR spectrum to determine the chemical environment of hydrogen atoms.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the different carbon environments.

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons, confirming the overall structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to measure the absorption of infrared radiation, corresponding to the vibrational frequencies of the bonds within the molecule.[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Ionization: Introduce the sample into the mass spectrometer to generate charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): For more detailed structural information, select the molecular ion and subject it to collision-induced dissociation to analyze the resulting fragment ions.[5][6]

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of a novel compound like this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MolecularFormula Determine Molecular Formula (from MS and Elemental Analysis) MS->MolecularFormula FunctionalGroups Identify Functional Groups (from IR and NMR) NMR->FunctionalGroups Connectivity Establish Connectivity (from 2D NMR) NMR->Connectivity IR->FunctionalGroups StructureConfirmation Confirm Final Structure MolecularFormula->StructureConfirmation FunctionalGroups->StructureConfirmation Connectivity->StructureConfirmation

Caption: Workflow for the structure elucidation of an organic compound.

This technical guide serves as a foundational resource for the analytical characterization of this compound. The provided predicted data and standardized protocols offer a robust framework for researchers to confirm its structure and purity, facilitating further investigation into its chemical and biological properties.

References

Technical Guide: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific biological activity and detailed experimental applications of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This guide provides a summary of its known properties and presents illustrative experimental methodologies and potential therapeutic contexts based on structurally related compounds.

Core Compound Properties

This compound is a substituted aniline derivative. Its chemical structure suggests its potential as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.[1][2]

PropertyValue
CAS Number 122833-04-9
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol
IUPAC Name This compound
Physical Form White to Yellow to Purple to Brown Solid
Purity Typically ≥95%
Storage Temperature Refrigerator
InChI Key LUYPGLRYFIVYTH-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Safety Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Potential Applications in Drug Discovery

While specific biological data for this compound is scarce, its structural motifs are present in various pharmacologically active molecules. The methoxy-aniline core linked to a piperazine group is a common feature in kinase inhibitors.

A closely related compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-75-9), is a known intermediate in the synthesis of Brigatinib and the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor ASP3026 .[3][4] Brigatinib is a medication used to treat cancers that target both Epidermal Growth Factor Receptor (EGFR) and ALK.[3] This suggests that the title compound could serve as a valuable starting material or scaffold for the development of novel therapeutics targeting similar pathways.

Illustrative Signaling Pathway: ALK and EGFR Inhibition

The diagram below illustrates a simplified signaling pathway for ALK and EGFR, which are key targets in non-small cell lung cancer. Compounds derived from scaffolds like this compound could potentially inhibit these pathways, thereby blocking downstream signals that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 EGFR EGFR EGFR->RAS EGFR->PI3K Ligand_ALK Ligand Ligand_ALK->ALK Ligand_EGFR Ligand (EGF) Ligand_EGFR->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR MEK->Proliferation mTOR->Proliferation Inhibitor Potential Inhibitor (e.g., Brigatinib) Inhibitor->ALK Inhibitor->EGFR

Fig. 1: Simplified ALK/EGFR Signaling and Inhibition.

Experimental Protocols

Due to the lack of published experimental procedures for this compound, a general, plausible synthetic route is proposed below. This is a hypothetical protocol based on standard organic chemistry transformations for similar molecules.

Hypothetical Synthesis Workflow

The synthesis could proceed via a nucleophilic aromatic substitution reaction followed by reduction of a nitro group.

G start Start Materials: 4-Fluoro-2-methoxy-1-nitrobenzene 1-Methylpiperazine step1 Nucleophilic Aromatic Substitution (SNAr) - Solvent: DMSO or DMF - Base: K₂CO₃ or other non-nucleophilic base - Heat (e.g., 80-120 °C) start->step1 intermediate Intermediate: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine step1->intermediate step2 Nitro Group Reduction - Catalyst: Pd/C - Hydrogen Source: H₂ gas or transfer hydrogenation (e.g., ammonium formate) - Solvent: Ethanol or Methanol intermediate->step2 product Final Product: This compound step2->product purification Purification - Column Chromatography - Recrystallization product->purification analysis Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC purification->analysis

Fig. 2: Hypothetical Synthesis Workflow.
Detailed Hypothetical Protocol

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

  • To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Conclusion

This compound (CAS 122833-04-9) is a chemical intermediate with potential applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. While detailed studies on this specific molecule are not widely available, its structural similarity to known building blocks for oncology drugs like Brigatinib highlights its potential value for further research and development in medicinal chemistry. The provided hypothetical synthesis offers a practical starting point for its preparation in a laboratory setting.

References

In-Depth Technical Guide: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative with significant potential in medicinal chemistry, particularly in the development of targeted protein degraders. Its molecular structure makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its emerging role in the field of proteomics.

A notable point of clarification is the distinction from a similarly named, more complex compound, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. While both share a methoxy-aniline and a methylpiperazine moiety, the latter incorporates an additional piperidine ring, resulting in a significantly different molecular weight and chemical properties. This guide will focus exclusively on This compound (CAS No. 122833-04-9) .

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference(s)
Molecular Formula C12H19N3O[1]
Molecular Weight 221.30 g/mol [1][2]
CAS Number 122833-04-9[1]
Appearance White to yellow to purple to brown solid
Purity Typically ≥98%
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Reduction of a Nitroarene Precursor

This protocol outlines a general procedure for the synthesis of substituted anilines, which can be adapted for the preparation of this compound from its nitro precursor.

Materials:

  • 1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitroaromatic precursor, 1-(4-Nitro-3-methoxyphenyl)-4-methylpiperazine, in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

G Figure 1. Synthetic Workflow for this compound start Start with Nitroaromatic Precursor dissolve Dissolve in Ethanol start->dissolve add_sncl2 Add Tin(II) Chloride Dihydrate dissolve->add_sncl2 add_hcl Add Concentrated HCl and Reflux add_sncl2->add_hcl monitor Monitor by TLC add_hcl->monitor workup Neutralize with NaOH and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Figure 1. Synthetic Workflow for this compound

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.

Spectroscopy Expected Features
¹H NMR Signals corresponding to aromatic protons, methoxy protons, piperazine ring protons, and the N-methyl protons.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, the piperazine carbons, and the N-methyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 221.30 g/mol .
FT-IR Characteristic peaks for N-H stretching of the aniline, C-H stretching of aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Application in Targeted Protein Degradation

This compound is classified as a "protein degrader building block". This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3]

Role as a Linker Component in PROTACs

The structure of this compound, with its reactive aniline group and the piperazine moiety, makes it a suitable component for the linker region of a PROTAC. The linker connects the "warhead" (which binds to the target protein) to the "E3 ligase ligand" (which recruits an E3 ubiquitin ligase). The aniline can be functionalized to attach to either the warhead or the E3 ligase ligand, while the piperazine ring provides a flexible and soluble spacer.

General Mechanism of Action for a PROTAC

The following diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using this compound as a building block, induces protein degradation.

G Figure 2. General PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits poly_ub Poly-ubiquitination POI->poly_ub E3->POI proximity E3->poly_ub catalyzes ubiquitin Ubiquitin ubiquitin->poly_ub proteasome Proteasome poly_ub->proteasome recognized by degradation Protein Degradation proteasome->degradation degradation->PROTAC recycled peptides Peptides degradation->peptides

Figure 2. General PROTAC Mechanism of Action

Conclusion

This compound is a key synthetic intermediate with a defined molecular weight and chemical properties that make it highly valuable for the development of novel therapeutics. Its primary application lies in the construction of PROTACs, where it can serve as a versatile component of the linker element. Further research into the synthesis and application of this compound is likely to yield novel protein degraders with the potential to address a wide range of diseases. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

Synthesis Pathway of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical research and development. The described methodology is based on established chemical principles and provides a reproducible route to this valuable compound.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The pathway commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro functional group. This approach is robust and utilizes readily available starting materials.

The overall synthesis workflow is depicted below:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 4-Chloro-2-nitroanisole 4-Chloro-2-nitroanisole Reaction_1 + 4-Chloro-2-nitroanisole->Reaction_1 N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction_1 Intermediate 1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine Intermediate_2 1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine Reaction_1->Intermediate Heat Final_Product This compound Reduction Reduction Intermediate_2->Reduction Reduction->Final_Product H2, Pd/C

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

This initial step involves the substitution of the chloro group on 4-chloro-2-nitroanisole with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Materials:

  • 4-Chloro-2-nitroanisole

  • N-Methylpiperazine

  • High-boiling point solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-nitroanisole (1.0 equivalent) in the chosen solvent.

  • Add N-methylpiperazine (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by reaction monitoring.

  • Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-methyl-4-(2-methoxy-4-nitrophenyl)piperazine.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The second and final step is the reduction of the nitro group of the synthesized intermediate to an aniline using catalytic hydrogenation. This method is highly efficient and selective.[1][2]

Materials:

  • 1-Methyl-4-(2-methoxy-4-nitrophenyl)piperazine

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

  • Dissolve the intermediate, 1-methyl-4-(2-methoxy-4-nitrophenyl)piperazine (1.0 equivalent), in the chosen solvent in a suitable hydrogenation vessel.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, HPLC, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if required.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
4-Chloro-2-nitroanisole[3][4]C₇H₆ClNO₃187.5896-98279.6Yellow to green solid
N-MethylpiperazineC₅H₁₂N₂100.16-6138Colorless liquid
This compound[5]C₁₂H₁₉N₃O221.30Not reportedNot reportedWhite to yellow solid

Logical Relationships and Workflows

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.

Logical_Flow Start Starting Materials (4-Chloro-2-nitroanisole, N-Methylpiperazine) Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate Intermediate: 1-Methyl-4-(2-methoxy- 4-nitrophenyl)piperazine Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 End Final Product: 2-Methoxy-4-(4-methyl- piperazin-1-yl)aniline Step2->End

Figure 2: Logical flow of the two-step synthesis.

References

An In-depth Technical Guide to the Starting Materials for Ponatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (marketed as Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor. It is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation which confers resistance to other tyrosine kinase inhibitors. The synthesis of this complex molecule involves several intricate steps, beginning with a selection of crucial starting materials. This technical guide provides a detailed overview of the common and alternative starting materials for Ponatinib synthesis, outlines the key synthetic routes with experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow and the targeted biological signaling pathway.

Core Starting Materials and Key Intermediates

The synthesis of Ponatinib can be approached through various routes, each employing a specific set of starting materials that are strategically chosen for their reactivity and commercial availability. The molecular structure of Ponatinib is assembled from three key fragments, and the selection of starting materials is dictated by the strategy for coupling these fragments.

The primary synthetic strategies converge on the formation of two key intermediates:

  • 3-Ethynylimidazo[1,2-b]pyridazine: This fragment provides the core heterocyclic system with the reactive ethynyl group essential for coupling.

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: This aniline derivative constitutes the tail part of the Ponatinib molecule, incorporating the piperazine moiety.

The third key component is a substituted benzoic acid or benzoyl chloride derivative, which acts as the central linker.

A summary of the primary starting materials for the synthesis of these key fragments is presented below.

Starting Material CategorySpecific Examples
Imidazo[1,2-b]pyridazine Precursors Imidazo[1,2-b]pyridazine[1], 6-chloropyridazin-3-amine[2]
Aniline Precursors 2-Methyl-5-nitrobenzotrifluoride[3], Methyl-4-nitro-2-(trifluoromethyl)benzene[4]
Benzoic Acid Precursors 3-Iodo-4-methylbenzoic acid, 3-Iodo-4-methylbenzoyl chloride

Synthetic Pathways and Experimental Protocols

The synthesis of Ponatinib is a multi-step process. The following sections detail the common synthetic routes with a focus on the experimental protocols for the key transformations.

Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine

This key intermediate is typically synthesized from imidazo[1,2-b]pyridazine.

Experimental Protocol:

  • Halogenation of Imidazo[1,2-b]pyridazine: Imidazo[1,2-b]pyridazine is halogenated, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to introduce a halogen at the 3-position. The reaction is generally carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) over a period of 10-30 hours.[1]

  • Sonogashira Coupling: The resulting 3-haloimidazo[1,2-b]pyridazine is then coupled with a protected acetylene, such as trimethylsilylacetylene, via a Sonogashira reaction. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine (TEA).

  • Deprotection: The silyl protecting group is subsequently removed using a base, such as potassium carbonate, in a solvent mixture like methanol/THF to yield 3-ethynylimidazo[1,2-b]pyridazine.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The synthesis of this aniline derivative often starts from a nitrated toluene derivative.

Experimental Protocol:

  • Benzylic Halogenation: 2-Methyl-5-nitrobenzotrifluoride is subjected to benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) in a solvent such as carbon tetrachloride (CCl₄) under reflux.[3]

  • Substitution with N-Methylpiperazine: The resulting 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is then reacted with N-methylpiperazine to introduce the piperazine moiety.

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using a catalyst like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Final Assembly of Ponatinib

The final steps involve the coupling of the three key fragments. A common route is the Sonogashira coupling followed by an amide bond formation.

Experimental Protocol:

  • Sonogashira Coupling of Key Fragments: 3-Ethynylimidazo[1,2-b]pyridazine is coupled with a substituted benzoyl derivative, such as methyl 3-iodo-4-methylbenzoate, using Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, and a base).

  • Amide Bond Formation: The ester group of the coupled product is then hydrolyzed to a carboxylic acid, which is subsequently activated (e.g., with thionyl chloride or a coupling agent like HATU) and reacted with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to form the final amide bond of Ponatinib.

  • Salt Formation: The Ponatinib free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or acetone.[4][5]

Quantitative Data Summary

The overall yield of Ponatinib synthesis can vary depending on the chosen route and optimization of each step. The following table summarizes reported yields for key transformations.

Synthetic StepStarting MaterialsProductReported Yield (%)
Benzylic Bromination2-Methyl-5-nitrobenzotrifluoride, NBS, AIBN1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene~80%[3]
Amide Coupling3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilinePonatinib89.2%[6]
Overall Yield (9 steps)6-Chloropyridazin-3-aminePonatinib5.36%[2]

Visualizing the Synthetic and Biological Pathways

Ponatinib Synthesis Workflow

The following diagram illustrates a common synthetic pathway to Ponatinib.

Ponatinib_Synthesis cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_frag3 Fragment 3 cluster_assembly Final Assembly Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 3-Iodoimidazo[1,2-b]pyridazine 3-Iodoimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->3-Iodoimidazo[1,2-b]pyridazine NIS, DCM 3-Ethynylimidazo[1,2-b]pyridazine 3-Ethynylimidazo[1,2-b]pyridazine 3-Iodoimidazo[1,2-b]pyridazine->3-Ethynylimidazo[1,2-b]pyridazine TMS-acetylene, Pd/Cu cat., TEA; then K2CO3 Coupled_intermediate 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)- 4-methylbenzoic acid 3-Ethynylimidazo[1,2-b]pyridazine->Coupled_intermediate Sonogashira Coupling 2-Methyl-5-nitrobenzotrifluoride 2-Methyl-5-nitrobenzotrifluoride 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene 2-Methyl-5-nitrobenzotrifluoride->1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene NBS, AIBN 4-Nitro-benzylpiperazine deriv. 4-Nitro-benzylpiperazine deriv. 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene->4-Nitro-benzylpiperazine deriv. N-Methylpiperazine Aniline_intermediate 4-((4-Methylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)aniline 4-Nitro-benzylpiperazine deriv.->Aniline_intermediate H2, Raney Ni Ponatinib_base Ponatinib (free base) Aniline_intermediate->Ponatinib_base 3-Iodo-4-methylbenzoic_acid 3-Iodo-4-methylbenzoic acid 3-Iodo-4-methylbenzoic_acid->Coupled_intermediate Coupled_intermediate->Ponatinib_base Amide Coupling Ponatinib_HCl Ponatinib HCl Ponatinib_base->Ponatinib_HCl HCl, Ethanol

Caption: A representative synthetic workflow for Ponatinib.

BCR-ABL Signaling Pathway and Ponatinib's Mechanism of Action

Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The BCR-ABL fusion protein is a constitutively active kinase that drives the proliferation of leukemia cells through several downstream signaling pathways.

BCR_ABL_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, including the T315I mutant, thereby blocking its kinase activity.[7][8] This inhibition disrupts the downstream signaling pathways that lead to uncontrolled cell proliferation and survival, ultimately inducing apoptosis in the cancer cells.[7]

Conclusion

The synthesis of Ponatinib is a testament to the advancements in medicinal chemistry and process development. The selection of starting materials is a critical aspect that influences the overall efficiency and scalability of the synthesis. While several routes have been established, they all rely on the strategic assembly of key fragments derived from readily available precursors. A thorough understanding of the synthetic methodologies and the underlying biological pathways is paramount for researchers and professionals in the field of drug development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for the scientific community.

References

The Pivotal Role of Aniline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives represent a cornerstone in the field of medicinal chemistry, providing a versatile scaffold for the synthesis of a vast array of therapeutic agents.[1] From the advent of sulfa drugs to the development of highly specific targeted cancer therapies, the aniline moiety has been instrumental in the creation of drugs that have profoundly impacted human health.[1][2] The synthetic tractability and inherent biological activity of the aniline core have enabled its incorporation into drugs targeting a wide spectrum of diseases, most notably in oncology, infectious diseases, and inflammation.[1] This technical guide provides an in-depth exploration of the biological activities of aniline derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to aid researchers in the ongoing quest for novel therapeutics.

Key Therapeutic Applications of Aniline Derivatives

The structural simplicity and amenability to chemical modification of the aniline scaffold have made it a privileged structure in drug discovery.

Anticancer Activity

Aniline derivatives are particularly prominent in oncology, where they form the backbone of numerous kinase inhibitors that target dysregulated signaling pathways essential for cancer cell proliferation and survival.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[1] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[1]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[1] Several 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors.[1]

  • Dual Mer/c-Met Inhibitors: Mer and c-Met kinases are frequently overexpressed in various tumors. 2-Substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of these kinases.

Antimicrobial Activity

The history of aniline derivatives in medicine is inextricably linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.[1]

  • Sulfonamides (Sulfa Drugs): These compounds are structural analogs of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the dihydropteroate synthase enzyme, sulfonamides block folic acid production, thereby halting bacterial growth.[1]

  • Other Antimicrobial Derivatives: Beyond sulfonamides, other aniline derivatives, such as trifluoro-anilines, have demonstrated promising antimicrobial and antibiofilm properties against various pathogens.[3]

Anti-inflammatory Activity

Aniline derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a well-known aniline derivative believed to exert its effects through the inhibition of COX enzymes in the central nervous system.[1]

Antioxidant Activity

The antioxidant properties of aniline derivatives are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The nature and position of substituents on the aniline ring significantly influence their antioxidant capacity, with electron-donating groups generally enhancing activity.[4]

Quantitative Data on the Biological Activity of Aniline Derivatives

The potency of aniline derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxicity, the minimum inhibitory concentration (MIC) for antimicrobial activity, and the half-maximal effective concentration (EC50) for antioxidant activity.

Table 1: Anticancer Activity of Aniline Derivatives
Compound ClassDerivative ExampleTarget/Cell LineAssayIC50Reference
4-AnilinoquinazolineGefitinibA431 (Skin Carcinoma)Cytotoxicity3.5 µM[5]
4-AnilinoquinazolineCompound 33A431 (Skin Carcinoma)Cytotoxicity3 µM[5]
4-AnilinoquinazolineVandetanib Derivative 10aA549 (NSCLC)Cytotoxicity (Hypoxia)-[6]
4-AnilinoquinazolineVandetanib Derivative 10gH446 (SCLC)Cytotoxicity (Hypoxia)-[6]
2-Substituted Aniline PyrimidineCompound 18cMer KinaseKinase Inhibition18.5 nM
2-Substituted Aniline PyrimidineCompound 18cc-Met KinaseKinase Inhibition33.6 nM
2-Morpholino-4-anilinoquinolineCompound 3dHepG2 (Hepatocellular Carcinoma)Cytotoxicity8.50 µM[7]
2-Morpholino-4-anilinoquinolineCompound 3cHepG2 (Hepatocellular Carcinoma)Cytotoxicity11.42 µM[7]
2-Morpholino-4-anilinoquinolineCompound 3eHepG2 (Hepatocellular Carcinoma)Cytotoxicity12.76 µM[7]
Table 2: Antimicrobial Activity of Aniline Derivatives
Compound ClassDerivative ExampleTarget OrganismMICReference
Trifluoro-aniline2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50 µg/mL[3]
Trifluoro-aniline4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100 µg/mL[3]
Table 3: Anti-inflammatory Activity of Aniline Derivatives (COX Inhibition)
Compound ClassDerivative ExampleTargetIC50Reference
1,3,4-Oxadiazole DerivativeODZ2COX-20.48 µM[8]
Pyrazolone DerivativePYZ16COX-20.52 µM[8]
1,3-Dihydro-2H-indolin-2-oneCompound 4eCOX-22.35 µM[9][10]
1,3-Dihydro-2H-indolin-2-oneCompound 9hCOX-22.422 µM[9][10]
1,3-Dihydro-2H-indolin-2-oneCompound 9iCOX-23.34 µM[9][10]
2-(Trimethoxyphenyl)-thiazoleCompound A2COX-223.26 µM[11]
2-(Trimethoxyphenyl)-thiazoleCompound A3COX-2-[11]
Table 4: Antioxidant Activity of Aniline Derivatives
CompoundAssayEC50 (mM)Reference
AnilineDPPH Radical Scavenging> 83[4]
2-AminophenolDPPH Radical Scavenging0.011[4]
4-AminophenolDPPH Radical Scavenging0.015[4]
o-PhenylenediamineDPPH Radical Scavenging0.013[4]
p-PhenylenediamineDPPH Radical Scavenging0.021[4]
3-AminophenolDPPH Radical Scavenging0.048[4]
AnilineH2O2 Scavenging-
4-AminophenolH2O2 Scavenging-
2-AminophenolH2O2 Scavenging-
3-AminophenolH2O2 Scavenging-
o-PhenylenediamineH2O2 Scavenging-
p-PhenylenediamineH2O2 Scavenging-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aniline derivatives.

Synthesis of Aniline Derivatives
  • To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), add the appropriate aniline (1.7 mmol).[7]

  • Reflux the resulting mixture overnight.[7]

  • Evaporate the ethanol under vacuum.[7]

  • Wash the resulting residue with acetone and filter to yield the final product.[7]

  • Add 4-acetamidobenzene sulfonyl chloride (6.7 mmol, 1.56 g) gradually to a suspension of the appropriate amine (6.7 mmol) and pyridine (6.7 mmol, 0.54 ml) in DMF (25 ml) with stirring at room temperature for 15 minutes.[12]

  • Heat the mixture for 12 hours.[12]

  • Evaporate the solvent to dryness under vacuum.[12]

  • Wash the crude material with chloroform and diethyl ether, then recrystallize from ethanol.[12]

  • Add 6N HCl (10 ml) to the respective N-substituted 4-acetamidobenzenesulfonamide (1 g).[12]

  • Reflux the mixture for 4 hours.[12]

In Vitro Biological Assays

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Add 10 µL of various concentrations of the aniline derivative to the wells.

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the aniline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the aniline derivative (dissolved in DMSO) to the wells.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[14]

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[15]

  • Sample Preparation: Prepare various concentrations of the aniline derivative in a suitable solvent.[15]

  • Reaction: Mix the sample solution with the DPPH solution.[15]

  • Incubation: Incubate the mixture in the dark for 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.[14]

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation.[16]

  • ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Sample Preparation: Prepare various concentrations of the aniline derivative.

  • Reaction: Add the sample to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition and the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of aniline derivatives in drug discovery.

Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anilinoquinazoline [label="Anilinoquinazoline\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> Proliferation; Anilinoquinazoline -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back]; } EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Endothelial Cell\nProliferation, Migration,\nSurvival (Angiogenesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline_Inhibitor [label="Aniline-based\nVEGFR-2 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> MAPK; MAPK -> Angiogenesis; PI3K -> Akt; Akt -> Angiogenesis; Aniline_Inhibitor -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back]; } VEGFR-2 Signaling in Angiogenesis and its Inhibition.

Experimental Workflows

// Nodes Synthesis [label="Synthesis of\nAniline Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification and\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., Cytotoxicity, Kinase Inhibition, MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [label="Iterative Design", style=dashed]; Lead_Opt -> In_Vivo; In_Vivo -> Preclinical; } General Workflow for Aniline Derivative Drug Discovery.

Conclusion

Aniline derivatives continue to be a remarkably fruitful area of research in drug discovery, offering a synthetically accessible and biologically relevant scaffold for the development of novel therapeutic agents. Their proven success in targeting a diverse range of diseases, from bacterial infections to cancer, underscores their enduring importance. The combination of established synthetic methodologies with modern high-throughput screening and computational drug design ensures that aniline and its derivatives will remain at the forefront of the quest for new and improved treatments for a wide range of human diseases.[1] This guide provides a foundational resource for researchers to build upon, facilitating the continued exploration and exploitation of the vast therapeutic potential of this versatile chemical class.

References

Spectroscopic Data for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the organic compound 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a plausible Mass Spectrometry (MS) fragmentation pattern. This guide also outlines standardized experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document aims to provide a foundational spectroscopic profile of this compound.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of compounds with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8d1HAr-H
~6.5dd1HAr-H
~6.4d1HAr-H
~4.0 (broad s)2H-NH₂
3.85s3H-OCH₃
~3.1t4HPiperazine-H
~2.5t4HPiperazine-H
2.30s3H-NCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~150Ar-C-O
~145Ar-C-N (piperazine)
~140Ar-C-NH₂
~118Ar-CH
~115Ar-CH
~110Ar-CH
~55.5-OCH₃
~55.0Piperazine-CH₂
~49.0Piperazine-CH₂
~46.0-NCH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000Medium-WeakAromatic C-H stretch
2950-2800Medium-StrongAliphatic C-H stretch (piperazine, methyl)
1620-1580Medium-StrongC=C stretch (aromatic ring)
1520-1480StrongN-H bend (primary amine)
1250-1200StrongAryl-O stretch (asymmetric)
1150-1000MediumC-N stretch (piperazine, aromatic amine)
1050-1000StrongAryl-O stretch (symmetric)
Mass Spectrometry (MS)

Table 4: Plausible Mass Spectrometry Fragmentation

m/zProposed Fragment
221[M]⁺ (Molecular Ion)
206[M - CH₃]⁺
178[M - C₂H₅N]⁺
164[M - C₃H₇N]⁺
135[M - C₄H₁₀N₂]⁺
71[C₄H₉N]⁺
57[C₃H₇N]⁺

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to an NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Standard parameters would include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, typically with proton decoupling. A larger number of scans would be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.[3]

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[5] The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample NMR NMR Spectrometer Dissolution->NMR IR FTIR-ATR Spectrometer Solid_Sample->IR MS Mass Spectrometer (EI) Solid_Sample->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables Report Technical Report Data_Tables->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, along with standardized methodologies for their acquisition. While experimental verification is recommended, the information presented herein serves as a valuable starting point for researchers engaged in the synthesis, characterization, and application of this compound. The provided workflow and protocols offer a framework for obtaining high-quality spectroscopic data essential for modern chemical and pharmaceutical research.

References

Navigating the Synthesis of Ponatinib: A Technical Guide to the Core Aniline Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Key Building Block: Initial inquiries into the synthesis of the multi-targeted kinase inhibitor Ponatinib sometimes mention 2-methoxy-4-(4-methylpiperazin-1-yl)aniline as a potential intermediate. However, a thorough review of established scientific literature and patents reveals that this compound is not a recognized precursor in the synthesis of Ponatinib. Instead, it is documented as an intermediate in the synthesis of Brigatinib, a different anaplastic lymphoma kinase (ALK) inhibitor.

The crucial aniline-based building block for Ponatinib is, in fact, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline . This in-depth guide will focus on the discovery, synthesis, and role of this correct intermediate, providing researchers, scientists, and drug development professionals with a detailed technical overview of its significance in the manufacturing of Ponatinib.

Introduction to Ponatinib and its Synthesis Strategy

Ponatinib (marketed as Iclusig) is a potent oral tyrosine kinase inhibitor (TKI) designed to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its development was a significant milestone, particularly for patients with the T315I "gatekeeper" mutation, which confers resistance to other TKIs.

The molecular architecture of Ponatinib is achieved through the coupling of two primary fragments: the imidazo[1,2-b]pyridazine core and the substituted aniline tail. The synthesis of Ponatinib is formally described as the condensation of the carboxy group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the amino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline[1]. The latter, the subject of this guide, is critical for the drug's solubility and interaction within the kinase binding domain.

The general synthetic approach involves a convergent synthesis, where the two key intermediates are prepared separately and then joined in the final stages.

G cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B (Aniline Intermediate) A_start Imidazo[1,2-b]pyridazine A_mid 3-Ethynylimidazo[1,2-b]pyridazine A_start->A_mid Iodination & Sonogashira Coupling A_end 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl) -4-methylbenzoic acid A_mid->A_end Sonogashira Coupling ponatinib Ponatinib A_end->ponatinib Amide Coupling B_start 1-(Bromomethyl)-4-nitro -2-(trifluoromethyl)benzene B_mid 4-Methyl-1-(4-nitro-2- (trifluoromethyl)benzyl)piperazine B_start->B_mid Nucleophilic Substitution w/ N-Methylpiperazine B_end 4-((4-Methylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline B_mid->B_end Nitro Group Reduction B_end->ponatinib

Caption: Convergent Synthesis Strategy for Ponatinib.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The synthesis of this key aniline intermediate is a multi-step process that typically begins with a commercially available trifluoromethyl-substituted nitrobenzene derivative. The most common route involves the introduction of the methylpiperazine moiety followed by the reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

This step involves a nucleophilic substitution reaction where the benzylic halide is displaced by N-methylpiperazine.

  • Reagents:

    • 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

    • N-Methylpiperazine (typically 1.1 - 1.5 equivalents)

    • A suitable base such as Diisopropylethylamine (DIPEA) or potassium carbonate

    • Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution, followed by the dropwise addition of N-methylpiperazine at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography if necessary.

Step 2: Reduction to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

The final step in forming the intermediate is the reduction of the nitro group to an aniline. Catalytic hydrogenation is a common and efficient method.

  • Reagents:

    • 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

    • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C, typically 10 wt%)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source: Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the nitro-intermediate from Step 1 in methanol in a hydrogenation vessel.

    • Carefully add the Raney Nickel or Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the suspension vigorously.

    • The reaction is typically run for 12-24 hours at room temperature and monitored by TLC or HPLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, which is often used in the next step without further purification[2][3].

Data Presentation: Synthesis of the Aniline Intermediate
StepStarting MaterialKey ReagentsProductYieldPurity
1. Nucleophilic Substitution1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzeneN-Methylpiperazine, DIPEA4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine~91%>95%
2. Nitro Reduction4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazineRaney Nickel, H₂ gas4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline~100%>98% (crude)

Yields and purity are representative and can vary based on specific reaction conditions and purification methods.

Final Amide Coupling to Yield Ponatinib

With the key aniline intermediate in hand, the final step is an amide bond formation with the activated carboxylic acid fragment, 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride.

Experimental Protocol
  • Reagents:

    • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

    • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl chloride

    • A non-nucleophilic base, such as triethylamine (Et₃N) or DIPEA

    • Anhydrous solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aniline intermediate in the anhydrous solvent in a reaction vessel under an inert atmosphere and cool in an ice bath (0-5 °C).

    • Add the base (e.g., triethylamine) to the solution.

    • Slowly add a solution of the benzoyl chloride intermediate to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or HPLC.

    • Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and then brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude Ponatinib base is then purified, often by column chromatography or recrystallization. A final step may involve salt formation (e.g., with HCl) to yield Ponatinib hydrochloride with high purity (>99.5%)[4].

G start Start: 1-(Bromomethyl)-4-nitro -2-(trifluoromethyl)benzene step1 Step 1: Add N-Methylpiperazine & Base (DIPEA) start->step1 intermediate1 Intermediate: 4-Methyl-1-(4-nitro-2- (trifluoromethyl)benzyl)piperazine step1->intermediate1 step2 Step 2: Reduce with Raney Ni / H₂ gas intermediate1->step2 intermediate2 Key Intermediate: 4-((4-Methylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline step2->intermediate2 step3 Step 3: Couple with Activated Fragment A & Base (Et₃N) intermediate2->step3 final_product Final Product: Ponatinib step3->final_product

Caption: Workflow for the Synthesis of Ponatinib via the Key Aniline Intermediate.

Mechanism of Action: The Role of Ponatinib in Signaling Pathway Inhibition

Ponatinib functions by inhibiting the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This abnormal fusion protein drives uncontrolled cell proliferation and survival by activating a cascade of downstream signaling pathways. Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and effectively shutting down these pro-cancerous signals.

Key downstream pathways inhibited by Ponatinib include:

  • RAS/MEK/ERK Pathway: Crucial for cell proliferation.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and apoptosis resistance.

  • JAK/STAT Pathway: BCR-ABL can directly or indirectly activate STAT5, a transcription factor that promotes the expression of anti-apoptotic genes[5][6][7].

Pharmacodynamic evaluation of Ponatinib's activity often involves monitoring the phosphorylation status of downstream targets like CRKL and STAT5[3].

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL Kinase (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK STAT5 STAT5 BCR_ABL->STAT5 Direct Activation CRKL CRKL BCR_ABL->CRKL Phosphorylation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival JAK->STAT5 STAT5->Survival

Caption: Simplified BCR-ABL Signaling Pathway and Ponatinib's Point of Inhibition.

Conclusion

While initial exploration might suggest multiple aniline precursors for Ponatinib, the scientific record firmly establishes 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as the key intermediate. Its synthesis, primarily through a two-step process of nucleophilic substitution followed by nitro group reduction, is a robust and high-yielding route. The successful and efficient production of this intermediate is a critical step in the overall manufacturing of Ponatinib, a vital therapeutic agent for patients with resistant forms of leukemia. This guide provides the foundational chemical knowledge and protocols necessary for professionals working in the field of oncology drug development and manufacturing.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's characteristics, including its chemical identifiers, computed physicochemical properties, and safety information. Due to the limited availability of public domain experimental data, this guide also presents generalized experimental protocols for its synthesis, purification, and analysis based on established methods for structurally related compounds. Furthermore, potential metabolic pathways are discussed in the context of piperazine-containing moieties. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a substituted aniline derivative featuring a methoxy group and a methylpiperazine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The aniline core is a versatile scaffold, and the piperazine ring is known to improve pharmacokinetic properties such as solubility and oral bioavailability.[1] This guide aims to be a centralized resource for professionals working with this compound, providing essential data and procedural insights.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that while some data is sourced from chemical suppliers, many of the quantitative values are computationally predicted and have not been experimentally verified in publicly accessible literature.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 122833-04-9[2]
Molecular Formula C₁₂H₁₉N₃O[2][3]
Molecular Weight 221.30 g/mol [2][3]
InChI InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3[2]
InChIKey LUYPGLRYFIVYTH-UHFFFAOYSA-N[2]
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)N)OC[2]
Synonyms 2-Methoxy-4-(4-methyl-1-piperazinyl)aniline, 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine[2][4]
Table 2: Physical Properties
PropertyValueNotesSource
Physical Form Solid. White to Yellow to Purple to Brown.As supplied by vendors.[4]
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExperimental data not found.
pKa Not availableExperimental data not found.
XlogP (predicted) 1.1Computationally predicted.[5]
Table 3: Computed Properties
PropertyValueSource
Exact Mass 221.152812238 Da[2]
Monoisotopic Mass 221.15282 Da[5]
Topological Polar Surface Area 41.7 Ų[2]
Heavy Atom Count 16[2]
Rotatable Bond Count 2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Experimental Protocols

Synthesis

A common approach for the synthesis of such aniline derivatives involves the coupling of an aryl halide with a piperazine, followed by the reduction of a nitro group. A potential synthetic route is outlined below.

G A 1-fluoro-2-methoxy-4-nitrobenzene C 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3) Solvent (e.g., DMSO) B 1-methylpiperazine B->C D This compound C->D Reduction (e.g., H2, Pd/C or Fe/HCl)

Caption: Plausible synthetic route for this compound.

Protocol for Nucleophilic Aromatic Substitution:

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine.

Protocol for Nitro Group Reduction:

  • Dissolve the crude intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified using standard laboratory techniques.

G Start Crude Product Step1 Column Chromatography (Silica gel) Start->Step1 Step2 Elute with a gradient of polar solvents (e.g., Dichloromethane/Methanol) Step1->Step2 Step3 Collect and combine fractions containing the pure product (monitored by TLC) Step2->Step3 Step4 Remove solvent under reduced pressure Step3->Step4 End Purified this compound Step4->End

Caption: General workflow for the purification of the target compound.

Protocol for Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane and methanol).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound should be assessed by HPLC, ideally using a method with UV detection.

Reactivity and Stability

  • Stability: The compound should be stored in a refrigerator.[4] As a solid, it is likely to be stable under standard laboratory conditions.

  • Reactivity: The aniline functional group is a primary aromatic amine and is expected to undergo typical reactions of this class, such as acylation, alkylation, and diazotization. The piperazine nitrogen atoms are also nucleophilic.

Potential Metabolic Pathways

While specific metabolic studies on this compound are not available, the metabolism of piperazine-containing drugs has been studied.[6][7][8] The piperazine ring is susceptible to several metabolic transformations.

G Parent This compound N_Oxidation N-Oxidation Parent->N_Oxidation CYP450 N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 Ring_Opening Piperazine Ring Opening Parent->Ring_Opening CYP450

Caption: Potential metabolic pathways for piperazine-containing compounds.

Common metabolic pathways for piperazine moieties include:

  • N-Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.

  • N-Dealkylation: Removal of the methyl group from the piperazine nitrogen.

  • Ring Hydroxylation: Addition of a hydroxyl group to the piperazine ring, often catalyzed by cytochrome P450 enzymes like CYP2D6.[7]

  • Ring Opening: Cleavage of the piperazine ring, which can lead to the formation of various metabolites.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazards:

Table 4: GHS Hazard Information
HazardCodeDescription
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

Conclusion

This compound is a compound with potential applications in pharmaceutical research and development. This guide has compiled the available chemical and physical data for this molecule. While experimental data is limited, the provided information on its properties, along with the proposed protocols for its synthesis and analysis, serves as a valuable starting point for researchers. Further experimental validation of the computed properties and detailed metabolic and toxicological studies are necessary to fully characterize this compound for any potential therapeutic applications.

References

In-Depth Technical Guide: Safety and Handling of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. The toxicological properties of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline have not been thoroughly investigated. A comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is a chemical compound often utilized as a building block in medicinal chemistry and drug discovery. Its structure, incorporating an aniline, a methoxy group, and a methylpiperazine moiety, makes it a versatile intermediate. However, the presence of the aromatic amine and piperazine functionalities also necessitates careful consideration of its potential hazards. This guide provides a summary of the available safety data, recommended handling procedures, and insights into the potential toxicological profile based on related chemical classes.

Physicochemical and Safety Data

The following tables summarize the known physical, chemical, and safety information for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 122833-04-9
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.3 g/mol
Appearance White to Yellow to Purple to Brown Solid
Purity Typically ≥95%
Storage Conditions Store refrigerated

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 5)Warning H303: May be harmful if swallowed
Acute Toxicity, Dermal (Category 5)GHS07: Exclamation markH313: May be harmful in contact with skin
Acute Toxicity, Inhalation (Category 5)H333: May be harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source: Safety Data Sheet, various suppliers.

Table 3: Precautionary Statements

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Response P304+P312: IF INHALED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Source: Safety Data Sheet, various suppliers.

Toxicological Profile

Direct toxicological studies on this compound are limited in the public domain. However, the structural alerts—specifically the aromatic amine and piperazine moieties—suggest potential for toxicity, which warrants a cautious approach.

Potential Genotoxicity of Aromatic Amines

Aromatic amines as a class are known to be potential mutagens and carcinogens. Their toxicity is often linked to metabolic activation, primarily through cytochrome P450-mediated N-hydroxylation. This process can lead to the formation of reactive nitrenium ions that can form adducts with DNA, potentially leading to mutations.

G Conceptual Pathway for Aromatic Amine Bioactivation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Spontaneous Reaction cluster_2 Cellular Damage Parent_Compound This compound N_hydroxylamine N-hydroxy-arylamine (Reactive Intermediate) Parent_Compound->N_hydroxylamine CYP450 (N-hydroxylation) Nitrenium_Ion Nitrenium Ion (Electrophilic) N_hydroxylamine->Nitrenium_Ion O-acetylation or O-sulfonation (e.g., NAT, SULT) or protonation DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Mutations Mutations / Genotoxicity DNA_Adducts->Mutations

Caption: Potential bioactivation pathway of aromatic amines leading to genotoxicity.

Piperazine-Related Effects

The piperazine moiety is common in pharmaceuticals. While generally considered to have a relatively low order of acute toxicity, some piperazine derivatives have been associated with neurotoxic effects. Additionally, nitrosation of the piperazine ring under certain conditions to form N-nitroso compounds is a theoretical concern, as many N-nitroso compounds are potent mutagens.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols for handling and preliminary in vitro safety assessment of novel aromatic amine compounds.

Standard Handling and Personal Protective Equipment (PPE) Workflow

This workflow outlines the essential steps for safely handling the compound in a laboratory setting.

G Standard Laboratory Handling Workflow Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Risk_Assessment->PPE Handling_Environment Work in a Ventilated Area (e.g., Chemical Fume Hood) PPE->Handling_Environment Weighing Weigh Solid Compound Handling_Environment->Weighing Dissolution Prepare Solutions Weighing->Dissolution Waste_Disposal Dispose of Waste in Designated Chemical Waste Containers Dissolution->Waste_Disposal Decontamination Clean Work Area and Decontaminate Equipment Waste_Disposal->Decontamination Hand_Washing Wash Hands Thoroughly Decontamination->Hand_Washing

Caption: Recommended workflow for handling this compound.

In Vitro Mutagenicity Assessment (Ames Test) - General Protocol

The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenic potential.

Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Dose Selection: Perform a preliminary toxicity test to determine an appropriate dose range for the main experiment. The highest dose should show some evidence of toxicity.

  • Assay Procedure:

    • Combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertants of at least two-fold over the negative control.

Handling and Storage

5.1. Engineering Controls:

  • Work in a well-ventilated area. For handling powders or creating solutions, a chemical fume hood is required.

5.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

5.3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]

  • In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • In Case of Eye Contact: Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep the eye wide open while rinsing. Get medical attention.[1]

  • If Swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

5.4. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Store refrigerated.

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

5.5. Spills and Disposal:

  • Spills: Avoid generating dust. Sweep up the material, place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and nitrogen oxides may be formed.[1]

Conclusion

While this compound is a valuable research chemical, its structural features warrant a high degree of caution. The available data indicates it may be harmful if ingested, inhaled, or absorbed through the skin, and may cause skin, eye, and respiratory irritation. The potential for genotoxicity, based on its aromatic amine structure, should be a primary consideration in its handling and application. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline in research and drug development settings. The methodologies are based on common analytical techniques for aromatic amines and piperazine-containing compounds, ensuring relevance and applicability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where the concentration of the analyte is relatively high.

Principle

The method involves separating this compound from other components in the sample matrix using reversed-phase high-performance liquid chromatography (HPLC). The quantification is achieved by detecting the analyte using an ultraviolet (UV) detector at a wavelength where it exhibits maximum absorbance. The concentration is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

1.2.1. Apparatus and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound.

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

1.2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. Add diluent, sonicate for 15 minutes, and then make up to volume. Filter the solution through a 0.45 µm syringe filter before analysis.

1.2.4. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution (example):

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a starting point would be around 240-254 nm based on the aromatic amine structure).

Data Presentation

Table 1: Hypothetical Performance Data for HPLC-UV Method

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C E Inject Standards & Samples C->E D Set HPLC Conditions D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, particularly in complex matrices such as biological samples (e.g., plasma, urine).

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from the matrix components on an LC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low detection limits.

Experimental Protocol

2.2.1. Apparatus and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample cleanup.

  • Nitrogen gas supply for the mass spectrometer.

  • Argon gas for collision-induced dissociation.

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte. If not available, a structurally similar compound can be used.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Weak Wash: 5% Acetonitrile in water.

  • Strong Wash: Acetonitrile/Isopropanol/Water (40:40:20, v/v/v).

  • Standard and Sample Preparation: Similar to the HPLC-UV method but at much lower concentrations (e.g., in the ng/mL range). An internal standard is added to all standards and samples.

2.2.3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • The supernatant can be directly injected, or for cleaner samples and lower detection limits, proceed with SPE.

  • SPE (Mixed-Mode Cation Exchange):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with 0.1% formic acid in water, followed by methanol.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase A.

2.2.4. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase Gradient (example):

    • 0-0.5 min: 98% A, 2% B

    • 0.5-2.5 min: Gradient to 5% A, 95% B

    • 2.5-3.0 min: Hold at 5% A, 95% B

    • 3.1-4.0 min: Return to 98% A, 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Hypothetical):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (to be optimized by direct infusion of the analyte):

      • Analyte: Q1 (Precursor Ion, [M+H]⁺) m/z 222.1 -> Q3 (Product Ion) e.g., m/z 134.1 (fragmentation of the piperazine ring).

      • Internal Standard: To be determined based on its structure.

Data Presentation

Table 2: Hypothetical Performance Data for LC-MS/MS Method

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect< 15%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Internal Standard B Protein Precipitation A->B C Solid Phase Extraction (SPE) B->C D Inject Sample onto LC C->D E Separation and Ionization D->E F MRM Detection E->F G Peak Integration (Analyte/IS) F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: LC-MS/MS Experimental Workflow.

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This analytical procedure is critical for quality control, ensuring the integrity and safety of the compound in research and pharmaceutical development. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and accurate approach for separating the main compound from potential impurities.

Introduction

This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can affect its chemical, physical, and biological properties, potentially leading to erroneous research data or adverse effects in drug development.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[2]

  • Column: A reversed-phase C18 column is recommended for the separation of aniline derivatives. A typical configuration is 150 mm x 4.6 mm I.D. with 5 µm particles.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or other suitable buffer components

    • This compound reference standard (high purity)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: 0.02 M Phosphate Buffer, pH 2.5
Gradient 70% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the phosphate buffer (Mobile Phase B), dissolve an appropriate amount of a phosphate salt in HPLC-grade water and adjust the pH to 2.5 with phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as a methanol/water mixture, to achieve a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Identify and quantify the main peak and any impurities in the sample chromatogram based on the retention time of the standard.

  • The purity of the sample can be calculated using the area percent method.

Data Presentation

The following table summarizes typical method performance data that should be evaluated during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Standard B->E C Prepare Sample Solution F Inject Sample C->F G Peak Identification E->G F->G H Peak Integration G->H I Purity Calculation H->I

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The protocol can be adapted to specific analytical needs by optimizing the mobile phase, column, and detection parameters. Proper method validation should be performed to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for its use in the synthesis of ASP3026, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. The information presented here is intended to guide researchers in the fields of medicinal chemistry and drug development in synthesizing and evaluating similar kinase inhibitors.

Introduction

Kinase inhibitors are a cornerstone of targeted cancer therapy. The dysregulation of kinase signaling pathways is a common driver of oncogenesis. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements such as the EML4-ALK fusion, becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies.[1][2]

ASP3026 is a highly potent and selective, orally active ALK inhibitor that has demonstrated significant anti-tumor activity, including in models resistant to the first-generation inhibitor crizotinib.[3][4] A critical component of the ASP3026 structure is the N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} moiety, derived from this compound. This structural element plays a crucial role in the molecule's interaction with the ALK kinase domain.

These application notes provide a comprehensive overview of the synthesis of ASP3026, with a focus on the incorporation of this compound, and detail its biological activity.

Quantitative Data

The following tables summarize the key quantitative data for ASP3026, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of ASP3026 [5]

Kinase TargetIC50 (nM)
ALK (wild-type)3.5
ALKF1174L10
ALKR1275Q5.4
c-Ros oncogene 1 (ROS1)8.9
Tyrosine kinase non-receptor 2 (TNK2)5.8

Table 2: Anti-proliferative Activity of ASP3026 [5][6]

Cell LineALK Fusion ProteinIC50 (nM)
NCI-H2228 (NSCLC)EML4-ALK64.8
Ba/F3NPM-ALK84
Ba/F3EML4-ALK56

Signaling Pathway and Mechanism of Action

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ASP3026 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades. This inhibition leads to cell cycle arrest and apoptosis in EML4-ALK-positive cancer cells.

EML4_ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS P PI3K PI3K EML4_ALK->PI3K P JAK JAK EML4_ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ASP3026 ASP3026 ASP3026->EML4_ALK Inhibition

EML4-ALK signaling pathway and its inhibition by ASP3026.

Experimental Protocols

Synthesis of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

The synthesis of the key aniline intermediate involves a two-step process starting from 1-fluoro-2-methoxy-4-nitrobenzene.[7]

Synthesis_Aniline cluster_reagents1 cluster_reagents2 reactant1 1-Fluoro-2-methoxy-4-nitrobenzene intermediate 1-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine reactant1->intermediate reagent1 K2CO3, DMF, 80°C reactant2 1-Methyl-4-(piperidin-4-yl)piperazine reactant2->intermediate product 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline intermediate->product Step 1: Nucleophilic Aromatic Substitution reagent2 H2, 10% Pd/C, EtOH

Synthesis workflow for the key aniline intermediate.

Protocol 1: Synthesis of 1-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine [7]

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (4.74 g, 27.7 mmol) in N,N-dimethylformamide (DMF, 47 mL), add 1-methyl-4-(piperidin-4-yl)piperazine (5.33 g, 29.1 mmol) and potassium carbonate (K2CO3, 4.59 g, 33.2 mmol).

  • Stir the reaction mixture at 80°C for 15 hours.

  • After cooling in an ice bath, add water to the reaction mixture.

  • Filter the resulting precipitate and wash with water to yield the product as a yellow solid (8.79 g, 95% yield).

Protocol 2: Synthesis of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline [7]

  • To a mixture of 1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine (2.18 g, 6.52 mmol) in ethanol (EtOH, 50 mL), add 10% palladium on carbon (Pd/C, wet, 600 mg).

  • Stir the reaction mixture at room temperature for 8 hours under a hydrogen atmosphere (1 atm).

  • Remove the insoluble material by filtration through Celite.

  • Concentrate the filtrate in vacuo to obtain the final product as a pale purple solid (1.96 g, 99% yield).

Synthesis of ASP3026 (14a)

The final synthesis of ASP3026 involves the reaction of the aniline intermediate with a 4-chloro-1,3,5-triazine derivative.[7]

Protocol 3: Synthesis of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026) [7][8]

This protocol is a representative example based on similar reactions described in the literature. Specific reaction conditions may require optimization.

  • Synthesize the intermediate 4-chloro-N-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazin-2-amine (11a) according to published procedures.

  • In a suitable reaction vessel, dissolve 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline in ethanol.

  • Add the 4-chloro-1,3,5-triazine derivative (11a) and methanesulfonic acid (MsOH).

  • Heat the reaction mixture at 80-100°C and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure ASP3026.

Biological Assays

Protocol 4: In Vitro Kinase Inhibition Assay (Representative)

  • Prepare a reaction buffer containing ATP and a suitable kinase substrate.

  • Add the purified ALK enzyme to the buffer.

  • Add varying concentrations of ASP3026 to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • After a defined incubation period, stop the reaction.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA, or radioactivity-based assays).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Cell Viability Assay (MTT Assay)

  • Seed NCI-H2228 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ASP3026 for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound is a valuable synthon for the development of potent kinase inhibitors, as exemplified by the successful synthesis of the ALK inhibitor ASP3026. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors based on this and similar scaffolds. The detailed methodologies and quantitative data will aid in the rational design and development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Synthesis of Ponatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of key intermediates in the production of Ponatinib, a multi-targeted tyrosine kinase inhibitor. The synthetic routes outlined are based on established and published methodologies, offering a guide for laboratory-scale preparation.

Introduction

Ponatinib is a potent oral drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). Its chemical name is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide. The synthesis of Ponatinib involves the coupling of three key intermediates. This document details the preparation of these crucial building blocks.

The overall synthetic strategy relies on a convergent approach, where three main fragments are synthesized separately and then combined in the final steps. The key coupling reaction is typically a Sonogashira coupling, which forms the carbon-carbon triple bond central to the Ponatinib structure, followed by an amide bond formation.

Overall Synthetic Pathway

The synthesis of Ponatinib can be logically divided into the preparation of three key intermediates followed by their sequential coupling.

Ponatinib_Synthesis_Overview SM1 Imidazo[1,2-b]pyridazine Int1 Intermediate A 3-Ethynylimidazo[1,2-b]pyridazine SM1->Int1 Halogenation & Alkynylation SM2 3-Iodo-4-methylbenzoic acid Int2 Intermediate B 3-Iodo-4-methylbenzoyl chloride SM2->Int2 Chlorination SM3 4-Nitro-2-(trifluoromethyl)toluene Int3 Intermediate C 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline SM3->Int3 Multi-step Synthesis Ponatinib Ponatinib Int1->Ponatinib Sonogashira Coupling Amide_Int Amide Intermediate Int2->Amide_Int Amide Coupling Int3->Amide_Int Amide_Int->Ponatinib

Caption: Convergent synthetic strategy for Ponatinib.

Intermediate A: 3-Ethynylimidazo[1,2-b]pyridazine

This intermediate provides the core heterocyclic system of Ponatinib. Its synthesis begins with the halogenation of imidazo[1,2-b]pyridazine, followed by a Sonogashira coupling with a protected acetylene source and subsequent deprotection.

Experimental Protocol: Synthesis of Intermediate A

Step 1: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine

  • To a solution of imidazo[1,2-b]pyridazine (1.0 equiv.) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 equiv.).[1]

  • Heat the reaction mixture to 80°C and stir overnight under an argon atmosphere.[1]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-iodoimidazo[1,2-b]pyridazine.

Step 2: Synthesis of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine

  • To a solution of 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF), add ethynyltrimethylsilane (2.0 equiv.), copper(I) iodide (0.1 equiv.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.).[2]

  • Add a base, such as triethylamine (3.0 equiv.), and stir the mixture at room temperature under an argon atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine (Intermediate A)

  • Dissolve the 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine (1.0 equiv.) in methanol.[2]

  • Add a base, such as potassium carbonate (1.5 equiv.), and stir the mixture at room temperature for 2-4 hours.[2]

  • Once the deprotection is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, 3-ethynylimidazo[1,2-b]pyridazine.

Data Summary: Synthesis of Intermediate A
StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
1Imidazo[1,2-b]pyridazineN-Iodosuccinimide (NIS)DMF80Overnight~85
23-Iodoimidazo[1,2-b]pyridazine, (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF25-4517-47~90
33-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazineK₂CO₃Methanol/THF25-455~95

(Yields are approximate and can vary based on reaction scale and purification methods).

Intermediate B: 3-Iodo-4-methylbenzoyl chloride

This intermediate serves as the central phenyl ring, which is functionalized for subsequent coupling reactions. It is typically prepared from 3-iodo-4-methylbenzoic acid.

Experimental Protocol: Synthesis of Intermediate B
  • Suspend 3-iodo-4-methylbenzoic acid (1.0 equiv.) in an inert solvent such as dichloromethane (DCM).

  • Add oxalyl chloride (3.0 equiv.) dropwise at 0°C.[3] A catalytic amount of dimethylformamide (DMF) can be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-iodo-4-methylbenzoyl chloride, which is often used immediately in the next step without further purification.

Intermediate_B_Workflow Start Start: 3-Iodo-4-methylbenzoic acid in Dichloromethane Step1 Add Oxalyl Chloride (3 eq.) and cat. DMF at 0°C Start->Step1 Step2 Stir at Room Temperature for 2-4 hours Step1->Step2 Step3 Evaporate solvent and excess reagent under vacuum Step2->Step3 End Product: Intermediate B (3-Iodo-4-methylbenzoyl chloride) Step3->End

Caption: Workflow for the synthesis of Intermediate B.

Intermediate C: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

This aniline derivative is a complex intermediate whose synthesis involves multiple steps, including nitration, benzylic bromination, substitution with N-methylpiperazine, and final reduction of the nitro group.

Experimental Protocol: Synthesis of Intermediate C

Step 1: Benzylic Bromination

  • Dissolve 2-methyl-5-nitrobenzotrifluoride (1.0 equiv.) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.03 equiv.).[4]

  • Reflux the mixture for 16-20 hours under nitrogen.[4]

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the residue to obtain 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

Step 2: Nucleophilic Substitution

  • Dissolve the brominated intermediate (1.0 equiv.) in a solvent like DMF.

  • Add 1-methylpiperazine (1.1 equiv.) and a base such as diisopropylethylamine (DIPEA) (1.5 equiv.).[5]

  • Stir the mixture at room temperature for 1 hour.[5]

  • Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

Step 3: Nitro Group Reduction

  • Dissolve the nitro compound (1.0 equiv.) in a solvent mixture such as methanol and water.[5]

  • Add a reducing agent like sodium dithionite (Na₂S₂O₄) (3.0-4.0 equiv.).[5]

  • Stir the reaction at room temperature for 1 hour.[5]

  • Extract the product, dry the organic layer, and concentrate to afford the final aniline intermediate C.

Data Summary: Synthesis of Intermediate C
StepKey TransformationReagentsSolventTemp. (°C)Time (h)Yield (%)
1Benzylic BrominationNBS, AIBNCCl₄Reflux16~72
2Substitution1-Methylpiperazine, DIPEADMFRT1~91
3Nitro ReductionNa₂S₂O₄Methanol/H₂ORT1~86

(Yields are approximate and can vary based on reaction scale and purification methods).[5][6]

Final Assembly of Ponatinib

The final steps involve the coupling of the three intermediates. First, an amide bond is formed between Intermediate B and Intermediate C. This is followed by a Sonogashira coupling with Intermediate A to yield Ponatinib.

Experimental Protocol: Final Assembly

Step 1: Amide Bond Formation

  • Dissolve Intermediate C (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in dichloromethane (DCM).[7]

  • Cool the solution to 0-5°C and add a solution of Intermediate B (1.05 equiv.) in DCM dropwise.[7]

  • Stir the mixture at room temperature for 1-2 hours.[7]

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the amide intermediate: N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.

Step 2: Sonogashira Coupling

  • Combine the amide intermediate (1.0 equiv.), Intermediate A (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and copper(I) iodide in a solvent mixture like aqueous sodium dodecyl sulfate (SDS) and cyclopentyl methyl ether (CPME).[3]

  • Add a base such as triethylamine (3.0 equiv.) and heat the mixture to 70°C under an argon atmosphere for 16 hours.[3]

  • After cooling, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography or recrystallization to obtain Ponatinib.

This comprehensive guide provides a foundation for the synthesis of Ponatinib intermediates. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note and Protocol: Large-Scale Synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a two-step process involving an initial nucleophilic aromatic substitution reaction followed by a nitro group reduction. This application note includes comprehensive experimental procedures, data tables for easy reference, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aniline derivative with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of targeted therapies, including kinase inhibitors. The efficient and scalable production of this intermediate is therefore of high importance for the pharmaceutical industry. The following protocol outlines a robust and reproducible method for its synthesis on a large scale.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of a fluorine atom in 1-fluoro-2-methoxy-4-nitrobenzene with 1-methylpiperazine. The resulting nitro-intermediate is then reduced to the desired aniline product.

Synthesis_Pathway A 1-Fluoro-2-methoxy-4-nitrobenzene C 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine A->C Nucleophilic Aromatic Substitution B 1-Methylpiperazine B->C D This compound C->D Nitro Group Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

This step involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with 1-methylpiperazine in the presence of a base.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
1-Fluoro-2-methoxy-4-nitrobenzene171.12 g/mol 1.0
1-Methylpiperazine100.16 g/mol 1.2
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0
Dimethylformamide (DMF)--

Procedure:

  • To a suitable reaction vessel, add 1-fluoro-2-methoxy-4-nitrobenzene and dimethylformamide (DMF).

  • Add potassium carbonate to the mixture.

  • Slowly add 1-methylpiperazine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir for 30 minutes.

  • Filter the precipitated solid and wash with water.

  • Dry the solid under vacuum to obtain 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine to an amine. A common method for this transformation on a large scale is catalytic hydrogenation.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine251.28 g/mol 1.0
Palladium on Carbon (10% Pd/C)-0.05 (by weight)
Methanol--
Hydrogen Gas (H₂)--

Procedure:

  • Charge a high-pressure reactor with 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine and methanol.

  • Carefully add 10% Palladium on Carbon to the mixture under an inert atmosphere (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to 40-50 psi.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: Nucleophilic SubstitutionStep 2: Nitro Reduction
Reaction Time 4 - 6 hours6 - 8 hours
Temperature 80 - 90 °CRoom Temperature
Pressure Atmospheric40 - 50 psi
Typical Yield 85 - 95%90 - 98%
Purity (by HPLC) >95%>98%[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction A Reaction Setup (1-Fluoro-2-methoxy-4-nitrobenzene, 1-Methylpiperazine, K₂CO₃, DMF) B Heating and Stirring (80-90°C, 4-6h) A->B C Reaction Quenching (Addition to water) B->C D Filtration and Washing C->D E Drying D->E F Intermediate: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine E->F G Reaction Setup (Intermediate, 10% Pd/C, Methanol) F->G Proceed to next step H Hydrogenation (40-50 psi H₂, RT, 6-8h) G->H I Catalyst Filtration H->I J Solvent Evaporation I->J K Purification (Recrystallization) J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 1-Fluoro-2-methoxy-4-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Hydrogen gas is highly flammable; ensure the reaction setup for hydrogenation is properly grounded and free of ignition sources.

  • Palladium on carbon is pyrophoric when dry and should be handled with care, preferably as a wet paste.

Characterization

The final product, this compound, has a molecular weight of 221.3 g/mol and a molecular formula of C12H19N3O.[1][2] The structure and purity can be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which is typically expected to be greater than 98%.[1]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The use of readily available starting materials and well-established chemical transformations makes this synthetic route amenable to large-scale production.

References

Application Notes and Protocols for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key chemical intermediate predominantly utilized in the synthesis of advanced small molecule inhibitors for cancer therapy. While not typically studied for its intrinsic anticancer activity, its structural motif is integral to the pharmacophore of several potent kinase inhibitors. This document focuses on its application in the development of such targeted agents, using the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, ASP3026, as a primary case study. ASP3026 has been investigated for its efficacy in cancers driven by ALK abnormalities, such as non-small cell lung cancer (NSCLC).

The aberrant fusion of the ALK gene, for instance with echinoderm microtubule-associated protein-like 4 (EML4), results in a constitutively active tyrosine kinase that drives tumor cell proliferation and survival.[1][2][3][4] Inhibitors that target this oncogenic driver have shown significant clinical benefit.[2][3] this compound serves as a crucial building block in the synthesis of molecules like ASP3026, which are designed to fit into the ATP-binding pocket of the ALK kinase domain.

Application: A Key Building Block for Kinase Inhibitors

The primary application of this compound in cancer research is in medicinal chemistry, specifically in the construction of heterocyclic compounds targeting protein kinases. Its aniline and piperazine moieties provide versatile handles for synthetic elaboration, allowing for the creation of libraries of compounds for screening and optimization.

Case Study: ASP3026, a Potent ALK Inhibitor

ASP3026 is a selective, second-generation ALK inhibitor that has demonstrated potent activity against wild-type ALK and crizotinib-resistant mutants.[5][6] It competitively binds to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell growth and survival.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ASP3026, a compound synthesized using this compound.

Table 1: In Vitro Kinase Inhibitory Activity of ASP3026

Target KinaseIC50 (nM)Notes
ALK3.5Potent and selective inhibition.
ROS18.9High selectivity also for ROS1.
ACK5.8Also shows activity against ACK.

Data sourced from published preclinical studies.[8]

Table 2: In Vitro Cell Viability (IC50) of ASP3026 in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SU-DHL-1Anaplastic Large-Cell Lymphoma0.4
SUP-M2Anaplastic Large-Cell Lymphoma0.75
SR-786Anaplastic Large-Cell Lymphoma1.0
Karpas 299Anaplastic Large-Cell Lymphoma2.5
NCI-H2228Non-Small Cell Lung Cancer0.0648

Data represents the concentration of ASP3026 required to inhibit cell viability by 50% after a defined incubation period.[8][9]

Key Experimental Protocols

Protocol 1: In Vitro ALK Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound like ASP3026 against recombinant ALK protein.

Materials:

  • Recombinant human ALK protein

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Synthetic peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (e.g., ASP3026) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of recombinant ALK enzyme in kinase buffer.

    • 2 µL of a mixture of the peptide substrate and ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes the determination of the effect of a test compound on the viability of cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., NCI-H2228, SU-DHL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., ASP3026) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow adherent cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK Fusion Protein RAS RAS EML4-ALK->RAS PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ASP3026 ASP3026 ASP3026->EML4-ALK

Caption: Inhibition of EML4-ALK signaling by ASP3026.

Experimental_Workflow Start Start: Synthesize Test Compound Kinase_Assay In Vitro Kinase Assay (e.g., ALK) Start->Kinase_Assay Determine IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT on ALK+ cells) Kinase_Assay->Cell_Viability Confirm cellular potency Downstream_Signaling Western Blot for Downstream Signaling Cell_Viability->Downstream_Signaling Verify mechanism In_Vivo In Vivo Xenograft Model Downstream_Signaling->In_Vivo Evaluate in vivo efficacy Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis

Caption: General workflow for preclinical evaluation.

References

Development of Novel Tyrosine Kinase Inhibitors Using Aniline Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the design and synthesis of novel tyrosine kinase inhibitors (TKIs). The aniline scaffold's versatility allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. A key feature of the aniline moiety is its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the hinge region of the kinase ATP-binding site. This interaction is a critical anchor for many Type I and Type II kinase inhibitors. Furthermore, substituted aniline rings can effectively occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity. This document provides detailed application notes and experimental protocols for the development of aniline-based TKIs, focusing on synthesis, biological evaluation, and data analysis.

Rationale for Utilizing Aniline Scaffolds in TKI Design

The incorporation of aniline-based structures into TKI candidates offers several strategic advantages:

  • Hinge Binding: The aniline nitrogen can form essential hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors.[1]

  • Hydrophobic Interactions: Substituted phenyl rings of the aniline moiety can fit into hydrophobic pockets within the ATP-binding site, contributing to higher affinity and selectivity.[1]

  • Modulation of Physicochemical Properties: The addition of substituents, such as halogens, to the aniline ring can modulate the pKa, lipophilicity, and metabolic stability of the resulting inhibitor.[1]

  • Synthetic Tractability: The aniline core provides multiple sites for chemical modification, allowing for the systematic optimization of structure-activity relationships (SAR).[1]

Featured Aniline-Based TKI Scaffolds

This document focuses on the development of TKIs based on the 2-substituted aniline pyrimidine scaffold, which has shown promise in targeting kinases such as Mer and c-Met.

Data Presentation: In Vitro Efficacy of Novel Aniline-Based TKIs

The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of representative 2-substituted aniline pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)
18c Mer18.5 ± 2.3
c-Met33.6 ± 4.3
17c Mer6.4 ± 1.8
c-Met26.1 ± 7.7

Data sourced from studies on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[2][3]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

Compound IDHepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)HCT116 (Colon Cancer)
18c PotentPotentPotent
17c SignificantSignificantSignificant

Qualitative summary based on reported potent anti-proliferative activities.[2][3]

Table 3: Pharmacokinetic Parameters of Selected Aniline-Based TKIs

CompoundBioavailability (%)Half-life (t1/2)Primary Metabolism
Gefitinib ~60Not specifiedCYP3A4, CYP2D6
Erlotinib ~60Not specifiedCYP3A4, CYP1A2
Lapatinib Low (assumed)Not specifiedCYP3A4
Compound 18c Not specified53.1 min (in human liver microsome)Not specified

Pharmacokinetic data for Gefitinib, Erlotinib, and Lapatinib are for the 4-anilinoquinazoline class of TKIs.[1] Data for compound 18c is from in vitro studies.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-substituted aniline pyrimidine derivatives, which are precursors for various kinase inhibitors.

Workflow for Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

cluster_synthesis Synthesis Workflow start Start Materials: - Intermediate 13 - Substituted Aniline reaction Reaction: - Add p-toluenesulfonic acid (PTSA) - Stir in DMF at 90°C for 4h under N2 start->reaction Step 1 workup Workup: - Cool to room temperature - Pour into ice water - Filter precipitate reaction->workup Step 2 purification Purification: - Silica gel chromatography workup->purification Step 3 product Final Product: - 2-Substituted Aniline  Pyrimidine Derivative purification->product Step 4

Caption: General workflow for the synthesis of 2-substituted aniline pyrimidine derivatives.

Materials:

  • Intermediate 13 (as described in the literature[2])

  • Substituted aniline

  • N,N-Dimethylformamide (DMF)

  • p-toluenesulfonic acid (PTSA)

  • Ice water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of intermediate 13 (1.2 mmol) and the desired substituted aniline (1.0 mmol) in DMF (8 mL), add p-toluenesulfonic acid (PTSA, 4.0 mmol).[2]

  • Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.[2]

  • Pour the reaction mixture into ice water (100 mL) to precipitate the product.[2]

  • Filter the precipitate, wash with water, and dry in a vacuum to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of DCM/MeOH) to afford the final 2-substituted aniline pyrimidine derivative.[2]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of synthesized compounds against target tyrosine kinases using a luminescence-based assay.

Workflow for In Vitro Kinase Inhibition Assay

cluster_assay Kinase Assay Workflow prep Preparation: - Serially dilute test compounds in DMSO - Prepare kinase, substrate, and ATP solutions reaction_setup Reaction Setup (384-well plate): - Add diluted compound/DMSO - Add kinase enzyme - Incubate briefly prep->reaction_setup Step 1 initiation Reaction Initiation: - Add substrate/ATP mixture reaction_setup->initiation Step 2 incubation Incubation: - Incubate at room temperature for 60 min initiation->incubation Step 3 detection Signal Detection: - Add ADP-Glo™ Reagent (stops reaction) - Add Kinase Detection Reagent (generates luminescence) incubation->detection Step 4 readout Readout: - Measure luminescence with a plate reader detection->readout Step 5

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Test compounds (synthesized aniline derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Kinase enzyme (e.g., Mer, c-Met)

  • Kinase substrate (e.g., biotinylated peptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay System (or similar)

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.[4]

    • Add 2 µL of the diluted kinase enzyme to each well.[4]

    • Incubate briefly at room temperature.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture to each well.[4] The ATP concentration should be near the Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[4]

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of the synthesized aniline-based TKIs on cancer cell lines.

Workflow for MTT Cell Viability Assay

cluster_mtt MTT Assay Workflow seeding Cell Seeding: - Seed cells in a 96-well plate - Incubate overnight treatment Treatment: - Add serial dilutions of TKI - Incubate for 24, 48, or 72 hours seeding->treatment Step 1 mtt_addition MTT Addition: - Add MTT solution to each well - Incubate for 2-4 hours treatment->mtt_addition Step 2 solubilization Formazan Solubilization: - Remove medium - Add solubilization solution (e.g., DMSO) mtt_addition->solubilization Step 3 readout Readout: - Measure absorbance at 570 nm solubilization->readout Step 4 cluster_mertk MERTK Signaling Pathway Gas6 Gas6 / Protein S MERTK MERTK Receptor Gas6->MERTK Dimerization Dimerization & Autophosphorylation MERTK->Dimerization PI3K PI3K Dimerization->PI3K GRB2 GRB2 Dimerization->GRB2 STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation STAT3->Survival TKI Aniline-based TKI TKI->Dimerization Inhibition cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Activation Dimerization & Autophosphorylation cMet->Activation GAB1 GAB1 Activation->GAB1 GRB2 GRB2 Activation->GRB2 STAT3 STAT3 Activation->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion STAT3->Proliferation TKI Aniline-based TKI TKI->Activation Inhibition cluster_egfr EGFR Signaling Pathway EGF EGF / TGF-α EGFR EGFR EGF->EGFR Activation Dimerization & Autophosphorylation EGFR->Activation Shc Shc Activation->Shc PI3K PI3K Activation->PI3K PLCg PLCγ Activation->PLCg GRB2 GRB2 Shc->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation TKI Aniline-based TKI TKI->Activation Inhibition

References

Chromatographic Separation of Ponatinib and its Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chromatographic separation of Ponatinib and its key synthetic intermediates. Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Effective monitoring of the purity of Ponatinib and the levels of its intermediates and impurities is critical for ensuring its safety and efficacy. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for the robust separation and quantification of these compounds.

Introduction to Ponatinib and its Mechanism of Action

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to inhibit the activity of the BCR-ABL fusion protein, including the T315I mutation which confers resistance to other TKIs.[1] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. Ponatinib also inhibits other kinases such as FLT3, which is often mutated in acute myeloid leukemia (AML).[2][3]

Ponatinib's Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein leads to uncontrolled cell proliferation and survival. Ponatinib effectively blocks the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity and downstream signaling.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL

Ponatinib's inhibitory action on the BCR-ABL signaling pathway.
Ponatinib's Inhibition of the FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of the receptor and downstream pro-proliferative signaling. Ponatinib is a potent inhibitor of mutated FLT3.

FLT3_Pathway FLT3 FLT3 Receptor (ITD Mutation) STAT5_FLT3 STAT5 FLT3->STAT5_FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 RAS_FLT3 RAS FLT3->RAS_FLT3 Leukemic_Cell Leukemic Cell Proliferation & Survival STAT5_FLT3->Leukemic_Cell AKT_FLT3 AKT PI3K_FLT3->AKT_FLT3 AKT_FLT3->Leukemic_Cell RAF_FLT3 RAF RAS_FLT3->RAF_FLT3 MEK_FLT3 MEK RAF_FLT3->MEK_FLT3 ERK_FLT3 ERK MEK_FLT3->ERK_FLT3 ERK_FLT3->Leukemic_Cell Ponatinib_FLT3 Ponatinib Ponatinib_FLT3->FLT3

Ponatinib's inhibitory action on the FLT3 signaling pathway.

Ponatinib Synthesis and Key Intermediates

A common synthetic route for Ponatinib involves a Sonogashira coupling reaction between a substituted benzamide and an ethynyl-imidazopyridazine moiety. The following diagram outlines the key steps and intermediates.

Ponatinib_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Sonogashira Coupling IodoAcid 3-Iodo-4-methylbenzoic acid (Intermediate 1) Amide N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) -3-iodo-4-methylbenzamide (Intermediate 3) IodoAcid->Amide Aniline 4-((4-methylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline (Intermediate 2) Aniline->Amide Ponatinib Ponatinib Amide->Ponatinib Ethynyl 3-ethynylimidazo[1,2-b]pyridazine (Intermediate 4) Ethynyl->Ponatinib

Simplified synthetic workflow for Ponatinib.

Chromatographic Separation Protocols

The following protocols are designed for the analysis of Ponatinib, its key intermediates, and related impurities by HPLC.

Analysis of Ponatinib and its Impurities

This method is suitable for the simultaneous determination of Ponatinib and its process-related and degradation impurities (imp-A, imp-B, and imp-C).[4][5]

Table 1: HPLC Conditions for Ponatinib and Impurities Analysis [4][5]

ParameterCondition
Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A Water:Acetonitrile (9:1, v/v) containing 2 mM KH₂PO₄ and 0.4% Triethylamine, pH adjusted to 2.4 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min, 16% B; 2-22 min, 16-30% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Diluent Methanol:Water (1:1, v/v)

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of Ponatinib reference standard (approx. 0.5 mg/mL) in the diluent. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify and quantify Ponatinib and its impurities based on the retention times and peak areas of the reference standards.

General Method for Analysis of Ponatinib Intermediates

A general reversed-phase HPLC method can be employed for the in-process control of the key synthetic intermediates. Method optimization may be required for baseline separation of all components.

Table 2: General HPLC Conditions for Ponatinib Intermediates

ParameterSuggested Condition
Column C18 (e.g., 4.6 mm × 150 mm, 5 μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute all components. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30°C
Detection Wavelength 254 nm (or optimized based on the UV spectra of the intermediates)
Injection Volume 10 µL
Diluent Acetonitrile:Water (1:1, v/v)

Experimental Protocol:

  • Standard Preparation: Prepare individual stock solutions of each intermediate in the diluent. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions.

  • Sample Preparation: Dilute the reaction mixture or isolated intermediate with the diluent to an appropriate concentration.

  • Chromatographic Analysis: Equilibrate the column and inject the standards and samples.

  • Method Development: Adjust the gradient profile, mobile phase composition, and other parameters as needed to achieve optimal separation of all intermediates from each other and from any starting materials or by-products.

Data Presentation

Quantitative data from the validation of the HPLC method for Ponatinib and its impurities is summarized below.

Table 3: Method Validation Summary for Ponatinib and its Impurities

ParameterPonatinibImpurity AImpurity BImpurity C
Linearity Range (µg/mL) 0.5 - 1000.1 - 200.1 - 200.1 - 20
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
LOD (µg/mL) 0.050.030.030.03
LOQ (µg/mL) 0.150.10.10.1
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.198.0 - 101.598.2 - 101.8
Precision (% RSD) < 2.0< 2.0< 2.0< 2.0

Data presented is representative and may vary based on the specific laboratory and instrumentation.

Conclusion

The chromatographic methods detailed in this document provide robust and reliable protocols for the separation and analysis of Ponatinib and its synthetic intermediates. These application notes serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Ponatinib, ensuring the production of a safe and effective therapeutic agent.

References

Application Notes and Protocols: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key building block in modern organic and medicinal chemistry. Its unique structural features, comprising an electron-rich aniline ring, a methoxy group, and a methylpiperazine moiety, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This aniline derivative is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The presence of the methylpiperazine group often enhances the solubility and pharmacokinetic properties of the final drug candidates.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors and includes a representative experimental protocol for the synthesis of a 2-anilino-pyrimidine derivative, a common scaffold in many kinase inhibitors.

Applications in the Synthesis of Kinase Inhibitors

The primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors. The aniline nitrogen acts as a nucleophile, readily displacing a leaving group (typically a halogen) on a heterocyclic core, such as a pyrimidine or quinazoline ring. This reaction forms the crucial anilino-pyrimidine or anilino-quinazoline scaffold that is central to the pharmacophore of many kinase inhibitors.

Molecules synthesized from this building block have been shown to target a variety of protein kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK9, which are critical for cell cycle progression and transcriptional regulation.[1][2] Inhibitors of these kinases can induce cell cycle arrest and apoptosis in cancer cells.

  • Aurora Kinases: Aurora A and B are key regulators of mitosis.[3][4] Their inhibition leads to mitotic failure and subsequent cell death in rapidly dividing cancer cells.

  • Polo-Like Kinase 1 (PLK1): A crucial regulator of multiple stages of mitosis.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]

The specific substitution pattern of the aniline, with the methoxy and methylpiperazine groups, plays a significant role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative, a scaffold found in potent CDK inhibitors. This protocol is adapted from the literature and illustrates the typical use of this compound as a building block.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • 2-Chloro-4-(thiazol-5-yl)pyrimidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol (IPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of this compound (1.1 equivalents) in 2-propanol, add 2-chloro-4-(thiazol-5-yl)pyrimidine (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-(thiazol-5-yl)pyrimidin-2-amine.

Characterization:

The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • HPLC: To assess the purity of the compound.

Quantitative Data

The following table summarizes representative data for the synthesis of anilino-pyrimidine based kinase inhibitors, highlighting the typical yields and purity that can be expected.

Starting MaterialProductYield (%)Purity (%)Reference
Substituted Aniline2-Anilino-4-(thiazol-5-yl)pyrimidine derivative40-75>95 (HPLC)[1][2]
Substituted Aniline2-Anilino-4-(benzimidazol-2-yl)pyrimidine derivative55-80>95 (HPLC)

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-anilino-pyrimidine derivative using this compound.

synthetic_workflow start Starting Materials: - this compound - 2-Chloro-heterocycle reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or SNAr) start->reaction Reagents: - Acid catalyst - Solvent (e.g., IPA) workup Aqueous Workup - Extraction - Washing - Drying reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Anilino-heterocycle (Kinase Inhibitor) purification->product cdk_pathway cluster_0 Cell Cycle Progression cluster_1 Transcription G1 G1 Phase S S Phase G1->S CDK2 apoptosis Cell Cycle Arrest & Apoptosis G1->apoptosis G2 G2 Phase S->G2 M M Phase G2->M CDK1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK9 RNAPII->apoptosis inhibitor 2-Anilino-pyrimidine Inhibitor inhibitor->G1 inhibitor->RNAPII aurora_pathway cluster_0 Mitosis centrosome Centrosome Maturation spindle Spindle Assembly centrosome->spindle Aurora A chromosome Chromosome Segregation spindle->chromosome mitotic_failure Mitotic Failure & Apoptosis spindle->mitotic_failure cytokinesis Cytokinesis chromosome->cytokinesis Aurora B cytokinesis->mitotic_failure inhibitor 2-Anilino-pyrimidine Inhibitor inhibitor->spindle inhibitor->cytokinesis

References

Application Notes and Protocols for Coupling Reactions Involving 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of a variety of biologically active compounds, particularly in the development of protein kinase inhibitors. Its structural features, including a nucleophilic aniline moiety and a solubilizing methylpiperazine group, make it a versatile synthon for various coupling reactions. This document provides detailed experimental protocols for common coupling reactions involving this aniline derivative, including C-N bond formation (Buchwald-Hartwig amination and related nucleophilic aromatic substitutions), C-C bond formation (Suzuki-Miyaura coupling), and amide bond formation. These reactions are fundamental in the construction of pharmacologically relevant scaffolds, such as those targeting key signaling pathways in cancer and other diseases.

Biological Context: Targeting Key Signaling Pathways

Compounds synthesized from this compound are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The aniline moiety of the title compound often serves as a "hinge-binding" motif in the ATP-binding pocket of kinases. Key signaling pathways commonly targeted by inhibitors derived from this aniline include:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a driver in several cancers. Inhibitors targeting EGFR can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2]

  • VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibitors of VEGFR can stifle a tumor's blood supply.[2]

  • c-Src and Abl Kinase Signaling: c-Src and Abl are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell growth, migration, and survival.[5][6] Their dysregulation is implicated in various cancers. The existence of a c-Src/c-Abl signaling cascade has been proposed as important for mitogenesis.[5]

The following diagrams illustrate these key signaling pathways and the points of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib analogue) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGFR Signaling Pathway and Inhibition.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane & Cytoplasm cluster_downstream Downstream Effects GrowthFactorReceptor Growth Factor Receptor (e.g., PDGFR) c_Src c-Src GrowthFactorReceptor->c_Src Activation c_Abl c-Abl c_Src->c_Abl Activation Myc c-Myc Expression c_Abl->Myc DNA_Synthesis DNA Synthesis c_Abl->DNA_Synthesis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement c_Abl->Cytoskeletal_Rearrangement Inhibitor Dual c-Src/Abl Inhibitor Inhibitor->c_Src Inhibition Inhibitor->c_Abl Inhibition

Caption: Simplified c-Src/Abl Signaling Cascade.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common coupling reactions. Researchers should adapt these procedures as necessary based on the specific substrates and desired products.

Protocol 1: C-N Coupling (Buchwald-Hartwig Type Reaction)

This protocol describes a palladium-catalyzed cross-coupling reaction between an aryl halide and this compound. This type of reaction is widely used in the synthesis of kinase inhibitors to couple the aniline moiety to a heterocyclic core.

Buchwald_Hartwig_Workflow Start Start Materials: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base - Solvent Reaction_Setup Reaction Setup: - Combine reactants under inert atmosphere (N2 or Ar) - Add solvent and degas Start->Reaction_Setup Heating Heating: - Heat the reaction mixture (e.g., 80-110 °C) - Monitor by TLC/LC-MS Reaction_Setup->Heating Workup Workup: - Cool to room temperature - Filter off solids - Aqueous workup (extraction) Heating->Workup Purification Purification: - Concentrate organic phase - Purify by column chromatography Workup->Purification Product Coupled Product Purification->Product Suzuki_Coupling_Workflow Start Start Materials: - Halogenated Aniline Derivative - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent Reaction_Setup Reaction Setup: - Combine reactants under inert atmosphere (N2 or Ar) - Add solvent and degas Start->Reaction_Setup Heating Heating: - Heat the reaction mixture (e.g., 80-100 °C) - Monitor by TLC/LC-MS Reaction_Setup->Heating Workup Workup: - Cool to room temperature - Aqueous workup (extraction) Heating->Workup Purification Purification: - Concentrate organic phase - Purify by column chromatography Workup->Purification Product Biaryl Product Purification->Product Amide_Coupling_Workflow Start Start Materials: - this compound - Carboxylic Acid - Coupling Agent (e.g., HATU, EDC) - Base (e.g., DIPEA) - Solvent Activation Carboxylic Acid Activation: - Dissolve acid, coupling agent, and base in solvent - Stir at 0 °C to RT Start->Activation Amine_Addition Aniline Addition: - Add aniline to the activated acid - Stir at RT Activation->Amine_Addition Reaction_Monitoring Reaction Monitoring: - Monitor by TLC/LC-MS until completion Amine_Addition->Reaction_Monitoring Workup_Purification Workup & Purification: - Aqueous workup - Extraction - Column chromatography Reaction_Monitoring->Workup_Purification Product Amide Product Workup_Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline from a reaction mixture. The information is intended for researchers, scientists, and professionals in drug development.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₉N₃O
Molecular Weight 221.30 g/mol [1]
CAS Number 122833-04-9[1]
Appearance White to Yellow to Purple to Brown Solid[2]
Storage Refrigerator[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's chemical nature. It is a polar, basic molecule due to the aniline and piperazine functional groups. This can lead to issues such as:

  • Streaking on silica gel chromatography: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks.[3]

  • Difficulty with acidic extraction: While an acidic wash is a common method to remove non-basic impurities, the target compound will also form a salt and be extracted into the aqueous layer, potentially leading to significant product loss.

  • Co-elution with similar impurities: Starting materials or side-products with similar polarity and basicity can be difficult to separate using standard chromatographic techniques.

Q2: What are the most common impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in reactions producing similar structures can include:

  • Unreacted starting materials: Such as 1-methylpiperazine or the aniline precursor.

  • Di-substituted by-products: If the reaction involves the substitution on the piperazine nitrogen, di-alkylation or di-arylation can occur.[4]

  • Products of over-reaction or degradation: Depending on the reaction conditions, side reactions may lead to related impurities.[5]

  • Isomers: If the reaction conditions are harsh, isomerization might occur.[5]

Q3: Which chromatographic method is best suited for this compound?

A3: Both normal-phase and reverse-phase chromatography can be effective, but modifications are often necessary.

  • Normal-Phase Chromatography: Standard silica gel can be used, but it is highly recommended to add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or a solution of ammonium hydroxide in methanol.[3] This will minimize peak tailing. Alumina can also be a good alternative stationary phase for basic compounds.[6]

  • Reverse-Phase Chromatography (HPLC): This is often a good choice for polar compounds.[7] Using a mobile phase with a basic modifier can improve peak shape.[8]

Q4: What are some good solvent systems for crystallization?

A4: The ideal crystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for polar organic compounds that could be effective include:

  • Heptane/Ethyl acetate[9]

  • Methanol/Water[9]

  • Acetone/Water[9]

  • Dichloromethane/Heptane[9] It is often a matter of empirical testing to find the optimal solvent or solvent mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem: My compound is streaking badly on the TLC plate and column.

  • Possible Cause: Strong interaction between the basic compound and acidic silica gel.[3]

  • Solutions:

    • Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Dichloromethane/Methanol/TEA).[5][10]

    • Change the Stationary Phase: Switch from silica gel to neutral or basic alumina, which is more suitable for basic compounds.[7][6]

    • Use a Different Chromatographic Technique: Consider reverse-phase chromatography.[7]

Problem: I am losing my product during aqueous workup with an acid wash.

  • Possible Cause: Your product is basic and is being protonated to form a water-soluble salt, which is then extracted into the aqueous layer along with basic impurities.

  • Solutions:

    • Avoid Acidic Washes: If possible, purify the crude mixture directly by chromatography without an initial acid-base extraction.

    • Careful pH Adjustment: If an acid wash is necessary to remove non-basic impurities, you must carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10. Then, you can extract your deprotonated, organic-soluble product back into an organic solvent like dichloromethane or ethyl acetate. Be aware that basic impurities will also be extracted.

    • Alternative Extraction: Use multiple extractions with a suitable organic solvent to remove non-polar impurities before attempting any acid-base purification steps.

Problem: My product "oils out" during crystallization instead of forming crystals.

  • Possible Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of your compound.[5]

  • Solutions:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.[5]

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in the refrigerator or freezer.

    • Add a Seed Crystal: If you have a small amount of pure solid, adding a seed crystal can initiate crystallization.[5]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.

    • Use a Different Solvent System: Experiment with different solvent/anti-solvent combinations.

Experimental Protocols

The following are generalized protocols based on common practices for purifying polar, basic compounds. They should be optimized for your specific reaction mixture.

Protocol 1: Flash Column Chromatography (with Basic Modifier)
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). If it is not fully soluble, you can "dry load" it by adsorbing the crude mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 98:2 DCM:Methanol with 0.5% Triethylamine).

  • Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the product. The addition of triethylamine should be maintained throughout.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and test various solvents to find one that dissolves the compound when hot but not at room temperature. A good starting point could be isopropanol, ethyl acetate, or a mixture like ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at or near the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.

PurificationWorkflow crude Crude Reaction Mixture chromatography Flash Column Chromatography (Silica + TEA) crude->chromatography analysis1 TLC Analysis of Fractions chromatography->analysis1 combine Combine Pure Fractions analysis1->combine impure_fractions Impure Fractions/ Mother Liquor analysis1->impure_fractions evaporation Solvent Evaporation combine->evaporation crystallization Recrystallization evaporation->crystallization filtration Filtration & Drying crystallization->filtration crystallization->impure_fractions pure_product Pure Product filtration->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingPurification start Purification Issue? streak Streaking on Silica TLC/Column? start->streak Yes loss Product Loss in Aqueous Wash? start->loss No sol_streak1 Add TEA or NH4OH to Eluent streak->sol_streak1 Yes sol_streak2 Switch to Alumina Stationary Phase streak->sol_streak2 Yes oiling Oiling Out During Crystallization? loss->oiling No sol_loss1 Avoid Acid Wash; Purify Directly loss->sol_loss1 Yes sol_loss2 Basify Aqueous Layer & Re-extract loss->sol_loss2 Yes sol_oiling1 Cool Slowly; Use Seed Crystal oiling->sol_oiling1 Yes sol_oiling2 Change Solvent System oiling->sol_oiling2 Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable synthesis involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated aryl halide, typically 4-fluoro-2-methoxy-1-nitrobenzene, with 1-methylpiperazine. The electron-withdrawing nitro group activates the ring for nucleophilic attack, making the fluorine atom a good leaving group.

  • Nitro Group Reduction: The resulting nitro-intermediate, 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine, is then reduced to the target aniline. Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction (e.g., using iron powder in acidic medium).

Q2: Are there alternative synthetic strategies?

A2: Yes, an alternative approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an appropriate aryl halide (e.g., 4-bromo-2-methoxyaniline or its protected form) and 1-methylpiperazine. However, for this specific substrate, the SNAr reaction on the nitro-activated ring is often more efficient and cost-effective.

Q3: What are the critical parameters to control during the synthesis?

A3: For the SNAr step, critical parameters include reaction temperature, choice of solvent (typically polar aprotic like DMF or DMSO), and the base used to scavenge the HF byproduct. For the nitro reduction step, the choice of reducing agent and catalyst, reaction temperature, and pressure (for catalytic hydrogenation) are crucial to ensure complete conversion without side reactions.

Q4: How is the final product typically purified?

A4: Purification of this compound can be achieved through several methods. On a laboratory scale, column chromatography on silica gel is common. For larger scales, recrystallization from a suitable solvent system or vacuum distillation are often preferred methods to achieve high purity.

Troubleshooting Guide

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q5: The SNAr reaction shows low conversion, and a significant amount of 4-fluoro-2-methoxy-1-nitrobenzene remains. What are the possible causes and solutions?

A5:

  • Probable Cause 1: Insufficient reaction temperature or time. The SNAr reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature in increments of 10-20°C or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Probable Cause 2: Inadequate base. A base is often used to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

    • Solution: Ensure an appropriate amount (at least one equivalent) of a suitable base, such as K₂CO₃ or triethylamine, is used.

  • Probable Cause 3: Poor solvent quality. The presence of water in polar aprotic solvents can hinder the reaction.

    • Solution: Use anhydrous solvents to minimize side reactions and improve reaction efficiency.

Q6: My crude product from the SNAr reaction is a complex mixture of spots on TLC. What are the potential side reactions?

A6:

  • Probable Cause 1: Hydrolysis of the starting material. If there is water in the reaction mixture, the starting aryl fluoride can be hydrolyzed to the corresponding phenol, especially at high temperatures.

    • Solution: Use anhydrous solvents and reagents.

  • Probable Cause 2: Unwanted reactions with the solvent. Solvents like DMF can decompose at high temperatures, leading to impurities.

    • Solution: Choose a more stable solvent or run the reaction at a lower temperature for a longer duration.

  • Probable Cause 3: Multiple substitutions. While less common with piperazine, under harsh conditions, other positions on the aromatic ring could potentially react, or the piperazine could react further.

    • Solution: Optimize the reaction conditions (temperature, stoichiometry) to favor monosubstitution.

Step 2: Nitro Group Reduction

Q7: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A7:

  • Probable Cause 1: Inactive catalyst or insufficient reducing agent. The catalyst (e.g., Pd/C) may have lost activity, or an insufficient amount of the chemical reductant was used.

    • Solution: For catalytic hydrogenation, use fresh, high-quality catalyst. For chemical reduction, increase the equivalents of the reducing agent (e.g., iron powder).

  • Probable Cause 2: Insufficient hydrogen pressure or reaction time. In catalytic hydrogenation, low pressure or short reaction times can lead to incomplete reduction.

    • Solution: Increase the hydrogen pressure or extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Q8: I observe byproducts during the nitro reduction. What are they and how can I avoid them?

A8:

  • Probable Cause 1: Formation of hydroxylamine or azo compounds. Partial reduction of the nitro group can lead to the formation of intermediates like nitroso, hydroxylamine, azoxy, or azo compounds.[1][2] These are often formed when the reduction conditions are too mild or not sufficiently controlled.

    • Solution: Ensure robust and complete reduction conditions. For catalytic hydrogenation, ensure good mixing and sufficient hydrogen supply. For chemical reductions, maintaining the appropriate pH and temperature is critical.

  • Probable Cause 2: Over-reduction of the aromatic ring. Under very harsh hydrogenation conditions (high pressure, high temperature, and a highly active catalyst like rhodium), the aromatic ring itself can be reduced.

    • Solution: Use milder conditions. Palladium on carbon is generally selective for the nitro group reduction without affecting the benzene ring under typical conditions.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of common issues on the yield and purity of the final product.

Issue Step Affected Observed Yield (%) Observed Purity (%) Major Impurities
Incomplete SNAr ReactionStep 140-60< 804-fluoro-2-methoxy-1-nitrobenzene
Water in SNAr ReactionStep 1Variable< 702-methoxy-4-nitrophenol
Incomplete Nitro ReductionStep 250-70< 851-(3-methoxy-4-nitrophenyl)-4-methylpiperazine
Formation of Azo ByproductStep 2Variable< 90Azo-dimer of the product

Experimental Protocols

Protocol 1: Synthesis of 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine (SNAr Reaction)
  • Reagents:

    • 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq)

    • 1-methylpiperazine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methoxy-1-nitrobenzene, potassium carbonate, and anhydrous DMF.

    • Add 1-methylpiperazine to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Once the starting material is consumed, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reagents:

    • 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the crude 1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine in methanol or ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent used for the reaction.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Start 4-Fluoro-2-methoxy- 1-nitrobenzene Intermediate 1-(3-methoxy-4-nitrophenyl) -4-methylpiperazine Start->Intermediate SNAr Reaction (DMF, K2CO3) Piperazine 1-Methylpiperazine Piperazine->Intermediate FinalProduct 2-Methoxy-4-(4-methylpiperazin -1-yl)aniline Intermediate->FinalProduct Nitro Reduction (H2, Pd/C)

Caption: Overall synthetic pathway for this compound.

Side_Reactions cluster_0 Step 1: SNAr cluster_1 Step 2: Nitro Reduction SNAr_Start 4-Fluoro-2-methoxy- 1-nitrobenzene SNAr_Product Desired Intermediate SNAr_Start->SNAr_Product Main Reaction Hydrolysis Hydrolysis Product (Phenol) SNAr_Start->Hydrolysis H2O, Heat Nitro_Start Desired Intermediate Final_Product Final Product (Aniline) Nitro_Start->Final_Product Complete Reduction Hydroxylamine Hydroxylamine Intermediate Nitro_Start->Hydroxylamine Incomplete Reduction Azo Azo Byproduct Hydroxylamine->Azo Dimerization

Caption: Key side reactions in the synthesis process.

Troubleshooting_Workflow Start Low Yield or Purity? Check_Step1 Analyze Crude from Step 1 (SNAr) Start->Check_Step1 Step1_OK Step 1 Purity >95%? Check_Step1->Step1_OK Step1_Bad Incomplete Reaction or Byproducts Step1_OK->Step1_Bad No Check_Step2 Analyze Crude from Step 2 (Reduction) Step1_OK->Check_Step2 Yes Optimize_Step1 Solutions: - Increase Temperature/Time - Use Anhydrous Solvent - Check Base Stoichiometry Step1_Bad->Optimize_Step1 Step2_OK Step 2 Purity >95%? Check_Step2->Step2_OK Step2_Bad Incomplete Reduction or Byproducts Step2_OK->Step2_Bad No Purify Purify Final Product (Chromatography/Recrystallization) Step2_OK->Purify Yes Optimize_Step2 Solutions: - Use Fresh Catalyst - Increase H2 Pressure/Time - Optimize Reductant Stoichiometry Step2_Bad->Optimize_Step2

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Ponatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ponatinib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this potent tyrosine kinase inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ponatinib, offering potential causes and solutions.

Question 1: Why is the yield of the Sonogashira coupling reaction between 3-ethynylimidazo[1,2-b]pyridazine and the aryl halide low?

Potential Causes and Solutions:

Low yields in the Sonogashira coupling are a common challenge. Several factors can contribute to this issue, including catalyst activity, reaction conditions, and substrate quality. Below are key areas to investigate for optimization.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for an efficient reaction. While various palladium sources can be used, the ligand plays a crucial role in stabilizing the active catalytic species and promoting the cross-coupling.

  • Reaction Conditions: Temperature, solvent, and base are all important parameters that can be optimized. The reaction is often sensitive to oxygen, so ensuring an inert atmosphere (e.g., under argon) is crucial.

  • Reagent Quality: The purity of the starting materials, particularly the aryl halide and the alkyne, is paramount. Impurities can poison the catalyst or lead to side reactions.

Table 1: Optimized Conditions for Sonogashira Coupling in Ponatinib Synthesis [1][2]

ParameterCondition 1Condition 2
Palladium Catalyst [(cinnamyl)PdCl]₂ (0.075 mol%)Pd(OAc)₂ (0.75 mol%)
Ligand cBRIDP (0.45 mol%)L4 (a P3N ligand) (3 mol%)
Base Et₃N (2.0 equiv.)NEt₃ (3 equiv.)
Solvent 2 wt% TPGS-750-M/H₂O2 wt% SDS/H₂O, CPME (20 v/v%)
Temperature 45 °C70 °C
Reaction Time 47 hours16 hours

Experimental Protocol: Optimized Sonogashira Coupling [1]

  • To a reaction vessel under an argon atmosphere, add the aryl halide (1.0 equiv.), 3-ethynylimidazo[1,2-b]pyridazine (1.2 equiv.), [(cinnamyl)PdCl]₂ (0.075 mol%), and cBRIDP (0.45 mol%).

  • Add the solvent (0.5 M in 2 wt% TPGS-750-M/H₂O) and triethylamine (2.0 equiv.).

  • Stir the mixture at 45 °C for 47 hours.

  • Upon completion, monitor the reaction by TLC or LC-MS.

  • Proceed with standard aqueous work-up and purification by column chromatography.

Question 2: How can I minimize the formation of impurities during the amide coupling step?

Potential Causes and Solutions:

The amide bond formation is another critical step in the synthesis of Ponatinib. Impurity generation can be a significant issue, impacting the final product's purity and overall yield.

  • Coupling Reagent: The choice of coupling agent is crucial. Common reagents include carbodiimides (e.g., EDC), uronium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP). The selection should be based on the specific substrates to minimize side reactions.[3]

  • Reaction Temperature: Amide couplings are often performed at or below room temperature to minimize side reactions such as racemization (if applicable) and decomposition of activated intermediates.

  • Stoichiometry: Precise control of the stoichiometry of the carboxylic acid, amine, and coupling reagent is important. An excess of either the acid or amine component may be used to drive the reaction to completion, but this can complicate purification.

Table 2: General Conditions for Amide Coupling [2]

ParameterCondition
Carboxylic Acid 1 equiv.
Amine 1 equiv.
Coupling Reagent (COCl)₂ (3 equiv.) followed by amine addition
Base NEt₃ (3 equiv.)
Solvent EtOAc
Temperature 0 °C to room temperature
Reaction Time 2 hours

Experimental Protocol: Amide Coupling via Acid Chloride [2]

  • Dissolve the carboxylic acid intermediate (1 equiv.) in ethyl acetate (0.25 M) and cool the solution to 0 °C.

  • Slowly add oxalyl chloride (3 equiv.) and stir the reaction mixture at 0 °C, then allow it to warm to room temperature for 2 hours.

  • In a separate flask, dissolve the amine intermediate, 4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)aniline (1 equiv.), and triethylamine (3 equiv.) in ethyl acetate (0.18 M) and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C and allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities found in Ponatinib synthesis?

A: Process-related impurities in Ponatinib can include unreacted starting materials, intermediates, and by-products from side reactions.[4] Some identified impurities include Impurity-A and Impurity-C, which can also be a product of alkaline degradation.[5][6] Oxidative degradation can lead to the formation of Impurity-B.[5][6] Common residual solvents may include methanol, ethanol, and dichloromethane.[4]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for monitoring the progress of the synthesis and assessing the purity of the final product.[5][6] A typical method might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[5][6] Detection is commonly performed using a UV detector at a wavelength of around 250 nm.[5][6] For structural confirmation of intermediates and the final product, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[7]

Q3: Are there greener or more efficient catalytic systems reported for the synthesis of Ponatinib?

A: Yes, research has focused on developing more sustainable and efficient methods. For the Sonogashira coupling, catalytic systems that can be used in water with low palladium loadings have been reported.[1] These methods often utilize surfactants like TPGS-750-M to form micelles, creating a "nanoreactor" environment in water.[1] Additionally, heterogeneous catalysts are being explored to simplify catalyst removal and recycling.

Visualizations

experimental_workflow cluster_step1 Sonogashira Coupling cluster_step2 Amide Coupling A Aryl Halide E Coupled Intermediate A->E B 3-Ethynylimidazo[1,2-b]pyridazine B->E C Pd Catalyst & Ligand C->E D Base & Solvent D->E F Coupled Intermediate (as Carboxylic Acid) E->F Hydrolysis/Activation I Ponatinib F->I G 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline G->I H Coupling Reagent & Base H->I J Final Product I->J Purification troubleshooting_sonogashira Start Low Yield in Sonogashira Coupling Catalyst Check Catalyst/Ligand Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Purity Start->Reagents Sol1 Improved Yield Catalyst->Sol1 Screen different Pd sources and ligands Inert Ensure Inert Atmosphere Conditions->Inert Sol2 Improved Yield Conditions->Sol2 Vary temperature, solvent, and base Sol3 Improved Yield Reagents->Sol3 Recrystallize or purify starting materials Sol4 Improved Yield Inert->Sol4 Degas solvent and use Ar/N2

References

Technical Support Center: Identification of Impurities in 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential impurities during the synthesis and analysis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources, primarily related to the synthetic route employed. The two common synthetic pathways are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Process-Related Impurities: These are derived from starting materials, intermediates, and side reactions specific to the chosen synthesis.

  • Degradation Products: The final compound can degrade under certain conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents), forming new impurities.

  • Reagent-Related Impurities: Residual catalysts (e.g., palladium), ligands, and bases from the reaction can be present in the final product.

  • Solvent-Related Impurities: Residual solvents used during the synthesis and purification steps can also be a source of contamination.

Q2: What are the initial analytical steps I should take if I suspect the presence of impurities in my sample?

A2: A systematic approach is recommended. Start with a high-performance liquid chromatography (HPLC) analysis using a photodiode array (PDA) detector to determine the purity of your sample and to get a preliminary idea of the number and relative abundance of impurities. Subsequently, liquid chromatography-mass spectrometry (LC-MS) should be employed to obtain the molecular weights of the detected impurities, which is a critical first step in their identification.

Q3: How can I differentiate between process-related impurities and degradation products?

A3: Process-related impurities are typically present in the crude product before extensive purification and their levels do not significantly increase over time under normal storage conditions. Degradation products, on the other hand, are formed when the purified drug substance is subjected to stress conditions (e.g., heat, humidity, light, acid, base, oxidation). Performing forced degradation studies is a definitive way to identify potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause 1: Starting Material Impurities

  • Troubleshooting:

    • Obtain and analyze samples of all starting materials using the same HPLC method.

    • Compare the retention times of any peaks in the starting materials with the unexpected peaks in your product chromatogram.

Possible Cause 2: Process-Related Byproducts

  • Troubleshooting:

    • Based on your synthetic route (SNAr or Buchwald-Hartwig), predict potential side reactions. Common byproducts are listed in the tables below.

    • Use LC-MS to determine the molecular weight of the unexpected peak and see if it matches any predicted byproducts.

    • If possible, synthesize or obtain a reference standard of the suspected byproduct for confirmation.

Possible Cause 3: Degradation

  • Troubleshooting:

    • Perform a forced degradation study on a purified sample of your compound.

    • Compare the chromatograms of the stressed samples with your product chromatogram to see if the unexpected peak is a degradation product.

Issue 2: Difficulty in Elucidating Impurity Structure from MS Data

Possible Cause 1: Isomeric Impurities

  • Troubleshooting:

    • Isomers will have the same molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition to confirm that the impurity is an isomer.

    • NMR spectroscopy (1H, 13C, and 2D-NMR) is essential for distinguishing between isomers.

    • Modify the HPLC method (e.g., change the column, mobile phase, or gradient) to try and achieve chromatographic separation.

Possible Cause 2: Complex Fragmentation Pattern in MS/MS

  • Troubleshooting:

    • Acquire MS/MS data for the parent compound to understand its fragmentation pattern.

    • Compare the fragmentation of the impurity with that of the parent compound. Common fragmentation pathways can help in identifying the part of the molecule that has been modified.

    • Consider the possibility of multiple components co-eluting under the main impurity peak.

Potential Impurities

Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction

This route typically involves the reaction of a substituted nitroaromatic compound (e.g., 1-chloro-2-methoxy-4-nitrobenzene) with 1-methylpiperazine, followed by the reduction of the nitro group.

Table 1: Potential Process-Related Impurities (SNAr Route)

Impurity NameStructurePotential Origin
Unreacted Starting Materials
1-Chloro-2-methoxy-4-nitrobenzeneCl-C₆H₃(OCH₃)(NO₂)Incomplete reaction
1-MethylpiperazineC₅H₁₂N₂Incomplete reaction
Intermediates
2-Methoxy-4-(4-methylpiperazin-1-yl)-1-nitrobenzeneC₁₂H₁₇N₃O₃Incomplete reduction
Byproducts of Nitro Reduction
2-Methoxy-4-(4-methylpiperazin-1-yl)nitrosobenzeneC₁₂H₁₇N₃O₂Incomplete reduction
N-(2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)hydroxylamineC₁₂H₁₉N₃O₂Incomplete reduction
2,2'-Dimethoxy-4,4'-bis(4-methylpiperazin-1-yl)azoxybenzeneC₂₄H₃₄N₆O₃Side reaction during reduction
2,2'-Dimethoxy-4,4'-bis(4-methylpiperazin-1-yl)azobenzeneC₂₄H₃₄N₆O₂Side reaction during reduction
Route 2: Buchwald-Hartwig Amination

This route may involve the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromo-2-methoxyaniline) with 1-methylpiperazine.

Table 2: Potential Process-Related Impurities (Buchwald-Hartwig Route)

Impurity NameStructurePotential Origin
Unreacted Starting Materials
4-Bromo-2-methoxyanilineBr-C₆H₃(OCH₃)(NH₂)Incomplete reaction
1-MethylpiperazineC₅H₁₂N₂Incomplete reaction
Byproducts
Bis(2-methoxy-4-aminophenyl)amineC₁₄H₁₇N₃O₂Self-coupling of the aniline
Dehalogenated Starting Material (2-Methoxyaniline)C₇H₉NOReductive dehalogenation
Reagent-Related Impurities
Residual PalladiumPdCatalyst carryover
Phosphine Oxide(Aryl)₃P=OOxidation of phosphine ligand

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 50-1000

  • Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or targeted MS/MS if the masses of potential impurities are known).

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC and LC-MS analysis.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification SNAr SNAr Route HPLC HPLC-UV Analysis SNAr->HPLC Buchwald Buchwald-Hartwig Route Buchwald->HPLC LCMS LC-MS Analysis HPLC->LCMS Unexpected Peaks NMR NMR Spectroscopy LCMS->NMR Isomers or Complex Fragments Impurity_Profile Impurity Profile LCMS->Impurity_Profile Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Impurity_Profile->Structure_Elucidation

Caption: Workflow for the identification and characterization of impurities.

SNAr_Impurities cluster_reactants Starting Materials cluster_products Products & Impurities Nitroaromatic 1-Chloro-2-methoxy-4-nitrobenzene Intermediate Nitro-Intermediate Nitroaromatic->Intermediate SNAr Piperazine 1-Methylpiperazine Piperazine->Intermediate Target This compound Intermediate->Target Reduction Reduction_Byproducts Reduction Byproducts Intermediate->Reduction_Byproducts Incomplete Reduction

Caption: Potential impurities from the SNAr synthesis route.

Technical Support Center: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation products of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. The information is compiled from literature on related compounds and general principles of organic chemistry, as specific degradation studies on this molecule are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the functional groups present, the primary degradation pathways are expected to involve the aniline and piperazine moieties. The aniline portion is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and hydroxylated derivatives, as well as colored polymeric products. The N-methylpiperazine ring can undergo N-dealkylation, N-oxidation, and ring-opening reactions, particularly under oxidative and thermal stress.

Q2: What specific degradation products might be observed during forced degradation studies?

A2: While specific degradation products have not been reported for this molecule, analogous compounds suggest the potential formation of the following:

  • Oxidative Degradation: N-oxides of the piperazine nitrogen, demethylated piperazine derivatives, and oxidation of the aniline nitrogen to nitroso or nitro groups. Ring-opening of the piperazine moiety is also possible.

  • Hydrolytic Degradation (Acidic/Basic): The molecule is expected to be relatively stable to hydrolysis, but extreme pH and temperature may lead to cleavage of the methoxy group or degradation of the piperazine ring.

  • Photolytic Degradation: Exposure to light, particularly UV, may induce oxidation and polymerization of the aniline moiety, leading to discoloration.

  • Thermal Degradation: High temperatures can accelerate oxidative degradation and may cause fragmentation of the molecule.

Q3: How can I monitor for the appearance of degradation products in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2] This typically involves a reversed-phase column (e.g., C18) with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol. UV detection is suitable for monitoring the parent compound and most aromatic degradation products. For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[3][4]

Q4: My sample of this compound has changed color. What could be the cause?

A4: Color change, particularly to a brownish or purplish hue, is often indicative of the oxidation and subsequent polymerization of the aniline functional group. This can be initiated by exposure to air (oxygen), light, or elevated temperatures. It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Steps
Sample Degradation 1. Prepare fresh samples and re-analyze immediately. 2. Review sample preparation and storage conditions. Ensure protection from light and air. 3. If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent. 2. Filter all solutions before use.
Carryover from Previous Injections 1. Run blank injections (diluent only) to check for carryover. 2. Implement a robust needle wash protocol in your HPLC method.
Issue 2: Loss of Assay Purity Over Time
Potential Cause Troubleshooting Steps
Inherent Instability 1. Review storage conditions. Store at recommended temperatures (e.g., refrigerator), protected from light, and in a tightly sealed container, preferably under inert gas. 2. Conduct a formal stability study to determine the shelf-life under your specific storage conditions.
Incompatible Excipients (in formulation) 1. If working with a formulation, investigate potential interactions between this compound and the excipients. 2. Perform compatibility studies by analyzing binary mixtures of the active ingredient and each excipient.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Postulated Structures.

Degradation Pathway Potential Product Name Postulated Structure Expected Mass Change
Oxidation 2-Methoxy-4-(4-methyl-1-oxido-piperazin-1-yl)anilineC12H19N3O2+16
Oxidation 2-Methoxy-4-(4-methyl-4-oxido-piperazin-1-yl)anilineC12H19N3O2+16
N-Dealkylation 2-Methoxy-4-(piperazin-1-yl)anilineC11H17N3O-14
Oxidation of Aniline 1-Methoxy-4-nitro-2-(4-methylpiperazin-1-yl)benzeneC12H17N3O3+30

Note: This table presents hypothetical degradation products based on the chemical structure and literature on related compounds. The actual degradation profile may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_main Experimental Workflow stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for Forced Degradation Studies.

cluster_pathway Potential Degradation Pathways parent This compound n_oxide N-Oxides parent->n_oxide Oxidation demethylation N-Demethylation parent->demethylation Oxidation/Thermal ring_opening Piperazine Ring Opening parent->ring_opening Harsh Oxidation aniline_ox Aniline Oxidation (Nitroso/Nitro) parent->aniline_ox Oxidation

Caption: Postulated Degradation Pathways.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, typically 4-bromo-2-methoxyaniline, with 1-methylpiperazine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are crucial for optimizing the yield and purity of the final product. These include the choice of catalyst and ligand, the type and amount of base, the reaction solvent, and the temperature. The inertness of the atmosphere is also critical, as the palladium catalyst is sensitive to oxygen.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the consumption of the starting materials and the formation of the product.

Q4: What are the common side reactions and how can they be minimized?

A4: Common side reactions in the Buchwald-Hartwig amination include the hydrodehalogenation of the aryl halide starting material and the formation of undesired dimeric byproducts. These can be minimized by carefully controlling the reaction temperature, using the appropriate ligand-to-metal ratio, and ensuring an inert reaction atmosphere.

Q5: What is the best method for purifying the final product?

A5: The most common and effective method for purifying this compound is column chromatography on silica gel. The choice of eluent system is critical for achieving good separation from any unreacted starting materials and side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable initiation.
Inappropriate LigandThe choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.
Insufficient Base StrengthA strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is anhydrous.
Poor Solvent QualityUse anhydrous and deoxygenated solvents. Toluene and dioxane are common choices for this reaction.
Reaction Temperature Too LowThe reaction often requires elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
Oxygen ContaminationThe Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).

Problem 2: Formation of Significant Side Products

Possible Cause Recommended Solution
Hydrodehalogenation of Aryl HalideThis can be caused by impurities in the starting materials or solvent, or by a non-optimal ligand. Ensure all reagents and solvents are pure and dry. Screen different phosphine ligands.
Dimerization of Starting MaterialsThis may occur at very high temperatures or with prolonged reaction times. Optimize the reaction temperature and monitor the reaction progress closely to avoid over-running.
Multiple Aminations of PiperazineIf using a di-functional piperazine, consider using a protecting group on one of the nitrogen atoms to ensure mono-arylation.

Problem 3: Difficult Purification

Possible Cause Recommended Solution
Product and Impurities Co-eluteOptimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine to the eluent can improve the peak shape of the amine product.
Residual Palladium CatalystAfter the reaction, filter the mixture through a pad of celite to remove the bulk of the palladium. Further purification can be achieved by treatment with a palladium scavenger.
Product is an OilIf the product is an oil and difficult to handle, consider converting it to its hydrochloride salt, which is often a stable, crystalline solid and can be purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of 4-bromo-2-methoxyaniline with 1-methylpiperazine.

Materials:

  • 4-Bromo-2-methoxyaniline (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Add 4-bromo-2-methoxyaniline and 1-methylpiperazine to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford the desired product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination to synthesize this compound. Yields can vary based on the specific conditions and scale of the reaction.

Entry Pd Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001885-95
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101280-90
3Pd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1002475-85

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G Workflow for Synthesis and Troubleshooting cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_purification Purification Solutions start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring (Monitor Progress) setup->reaction workup Work-up and Extraction reaction->workup issue Identify Issue reaction->issue Problem? purification Column Chromatography workup->purification product Final Product purification->product low_yield Low/No Yield issue->low_yield Yield Problem side_products Side Products issue->side_products Purity Problem purification_issue Purification Difficulty issue->purification_issue Separation Problem check_catalyst Check Catalyst/Ligand low_yield->check_catalyst check_base Verify Base low_yield->check_base check_conditions Optimize Conditions (Temp, Solvent) low_yield->check_conditions optimize_temp Optimize Temperature side_products->optimize_temp optimize_time Optimize Reaction Time side_products->optimize_time protecting_group Use Protecting Group side_products->protecting_group optimize_eluent Optimize Eluent purification_issue->optimize_eluent scavenger Use Pd Scavenger purification_issue->scavenger salt_formation Form Salt purification_issue->salt_formation

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)(L2)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L2)-X->Ligand\nExchange Amine Ar-Pd(II)(L)(Amine)-X Ar-Pd(II)(L)(Amine)-X Ligand\nExchange->Ar-Pd(II)(L)(Amine)-X Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)(L)(Amine)-X->Deprotonation\n(Base) Ar-Pd(II)(L)-Amide Ar-Pd(II)(L)-Amide Deprotonation\n(Base)->Ar-Pd(II)(L)-Amide Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-Amide->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Technical Support Center: Stability Studies of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability-related issues during their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are based on general principles of chemical stability and analytical method development for similar aniline and piperazine-containing compounds, as specific stability studies on this compound are not extensively documented in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier safety data sheets, it is recommended to store this compound in a refrigerator at 2-8°C.[1] The compound should be kept in a tightly sealed container to protect it from moisture and light.[1][2] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been published, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The aniline and piperazine moieties are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or colored degradation products. The presence of a methoxy group on the aniline ring can also influence oxidative degradation.

  • Hydrolysis: Although the primary functional groups are not highly susceptible to hydrolysis, under extreme pH and temperature conditions, some degradation may occur.

  • Photodegradation: Aromatic amines can be sensitive to light, which may lead to the formation of colored impurities through photo-oxidation or other photochemical reactions.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule. Amine compounds, in general, can undergo thermal degradation at elevated temperatures.[3]

Q3: Are there any known incompatibilities for this compound?

A3: The compound is expected to be incompatible with strong oxidizing agents and strong acids.[4][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[6] This method should be able to separate the intact compound from its potential degradation products. Regular analysis of your samples over time will allow you to quantify any degradation.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound upon storage.
  • Possible Cause: This is likely due to oxidation or photodecomposition. The aniline functional group is prone to air oxidation, which often results in the formation of colored impurities. Exposure to light can also cause discoloration.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber vial).

    • Before sealing, flush the container with an inert gas like nitrogen or argon to displace air.

    • Store the container in a refrigerator as recommended.

    • If the problem persists, consider storing smaller aliquots to minimize repeated exposure of the bulk material to air and moisture.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in your experimental medium (e.g., aqueous buffers) could lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Whenever possible, prepare solutions of the compound immediately before use.

    • Assess solution stability: If solutions need to be stored, perform a preliminary stability study. Analyze the solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, pH, light exposure) to determine the rate of degradation.

    • Optimize solution conditions: If degradation is observed, try to adjust the pH of the buffer to a more neutral range if your experiment allows. Store stock solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.

Issue 3: Appearance of unexpected peaks in HPLC analysis of stability samples.
  • Possible Cause: These new peaks likely represent degradation products formed under the stress conditions of your stability study.

  • Troubleshooting Steps:

    • Characterize the degradation: The goal of a forced degradation study is to generate these degradation products to ensure your analytical method can resolve them from the parent compound.

    • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to assess the peak purity of the parent compound and to gain structural information about the new peaks.

    • Method Optimization: If the new peaks are not well-resolved from the parent peak or each other, you may need to optimize your HPLC method. This could involve changing the mobile phase composition, gradient profile, column type, or pH.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in 0.1 M HCl. 2. Incubate the solution at 60°C for 24 hours. 3. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation 1. Prepare a solution of the compound in 3% hydrogen peroxide. 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Withdraw samples and dilute for HPLC analysis.
Thermal Degradation 1. Place the solid compound in a calibrated oven at 80°C for 48 hours. 2. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
Photostability 1. Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. 2. Analyze the samples by HPLC. A dark control should be run in parallel.

Stability-Indicating HPLC Method (Illustrative Example)

This is a general-purpose method that would require optimization for this specific compound.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Potential Degradation Workflow

The following diagram illustrates a logical workflow for investigating the stability of this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method cluster_2 Data Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Method Stability-Indicating HPLC Method (e.g., C18, Gradient Elution) Acid_Hydrolysis->HPLC_Method Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Method Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Method Thermal_Stress Thermal Stress (e.g., 80°C, solid) Thermal_Stress->HPLC_Method Photostability Photostability (ICH Q1B guidelines) Photostability->HPLC_Method Identify_Degradants Identify & Quantify Degradation Products HPLC_Method->Identify_Degradants Assess_Stability Assess Intrinsic Stability Identify_Degradants->Assess_Stability Elucidate_Pathways Elucidate Degradation Pathways Assess_Stability->Elucidate_Pathways

Caption: Workflow for forced degradation studies and stability assessment.

Potential Signaling Pathway Involvement

Aniline derivatives have been shown to modulate various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and survival.[7] While the specific biological targets of this compound are not established, the EGFR pathway represents a plausible area of investigation due to structural similarities with known inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Aniline_Derivative This compound (Potential Inhibitor) Aniline_Derivative->EGFR Potentially Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

References

Removal of residual solvents from 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of residual solvents from 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual solvents from this compound.

Symptom Possible Cause(s) Suggested Solution(s)
High levels of residual solvents after drying 1. Inefficient drying method: The chosen drying technique (e.g., air drying) may not be sufficient to remove high-boiling point solvents. 2. Inappropriate drying temperature: The temperature may be too low for the solvent to evaporate effectively. 3. Insufficient drying time: The drying duration may not be long enough to remove all solvent. 4. Formation of a crystalline solvate: The solvent may be trapped within the crystal lattice of the compound.1. Optimize drying method: Consider using a more efficient technique such as vacuum oven drying or lyophilization. 2. Increase drying temperature: If the compound is thermally stable, gradually increase the drying temperature. Caution: First, determine the thermal stability of the compound to avoid degradation. 3. Extend drying time: Dry the material to a constant weight. 4. Change the crystallization solvent: Use a different solvent or solvent system for recrystallization that is less likely to form a solvate. Consider a solvent displacement wash with a more volatile, miscible solvent in which the product is insoluble before final drying.
Product degradation during solvent removal 1. Thermal instability: The compound may be degrading at the drying temperature. 2. Reactive solvent: The residual solvent may be reacting with the product.1. Lower the drying temperature: Utilize vacuum drying at a lower temperature or consider non-thermal methods like lyophilization. 2. Use a less reactive solvent: If possible, choose a more inert solvent for the final purification step.
Oiling out instead of crystallization during recrystallization 1. High impurity level: A significant amount of impurities can lower the melting point of the mixture. 2. Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. 3. Cooling too rapidly: Rapid cooling can lead to supersaturation and oiling out.1. Perform a pre-purification step: Consider a wash or another purification technique to reduce the impurity load before recrystallization. 2. Optimize the solvent system: Experiment with different solvents or solvent mixtures. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.[1] 3. Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Seeding with a small crystal of the pure compound can also promote crystallization.
Low recovery after recrystallization 1. Using too much solvent: The product remains dissolved in the mother liquor. 2. Product is too soluble in the chosen solvent at low temperatures. 3. Premature crystallization during hot filtration. 1. Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the compound completely. 2. Select a different solvent: The ideal solvent should have high solubility at high temperatures and low solubility at low temperatures. 3. Preheat the filtration apparatus: Use a heated funnel to prevent the solution from cooling and crystallizing prematurely.
Inconsistent results in residual solvent analysis (GC-HS) 1. Improper sample preparation: Inaccurate weighing or dilution of the sample. 2. Matrix effects: Other components in the sample may interfere with the analysis. 3. Inappropriate headspace parameters: Incorrect incubation temperature or time.1. Ensure accurate sample preparation: Use calibrated balances and volumetric flasks. 2. Develop a matrix-specific method: Validate the analytical method for your specific sample matrix. 3. Optimize headspace conditions: Adjust the incubation temperature and time to ensure complete partitioning of the solvents into the headspace.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in the synthesis of this compound?

A1: Based on synthetic routes for similar aniline and piperazine derivatives, you may encounter solvents such as toluene , methanol , ethanol , isopropanol , ethyl acetate , N,N-dimethylformamide (DMF) , and tetrahydrofuran (THF) . The specific solvents will depend on the synthetic pathway used.

Q2: What are the acceptable limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided.

  • Class 2: Solvents to be limited.

  • Class 3: Solvents with low toxic potential.

The specific concentration limits for Class 2 solvents are provided in the ICH Q3C guidance documents. For Class 3 solvents, a limit of 5000 ppm is generally acceptable without justification.

Q3: How can I determine the thermal stability of this compound before high-temperature drying?

A3: Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will show the temperature at which the compound starts to lose mass (decompose), while DSC can indicate the melting point and other thermal events. It is crucial to perform these analyses before subjecting the compound to elevated temperatures.

Q4: What is a good starting point for selecting a recrystallization solvent for this compound?

A4: A good starting point is to screen a range of solvents with varying polarities. Given the structure of the molecule (an aromatic amine with a piperazine moiety), solvents like ethanol , isopropanol , or a mixed solvent system such as toluene/heptane or ethanol/water are likely candidates. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

Q5: When should I consider using lyophilization (freeze-drying) for solvent removal?

A5: Lyophilization is an excellent option for thermally labile (heat-sensitive) compounds. It is also effective for removing solvents that are difficult to remove by conventional drying methods, especially if they are trapped within the crystal structure.

Quantitative Data

The following table summarizes key data for common solvents that may be encountered.

SolventClass (ICH Q3C)Boiling Point (°C)
Toluene2111
Methanol265
Ethanol378
Isopropanol382
Ethyl Acetate377
N,N-Dimethylformamide (DMF)2153
Tetrahydrofuran (THF)266
Heptane398
Water-100

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C, depending on thermal stability) until a constant weight is achieved.

Protocol 2: Vacuum Oven Drying
  • Sample Preparation: Spread the crystalline material evenly on a clean glass or stainless steel tray.

  • Loading: Place the tray in the vacuum oven.

  • Drying Cycle:

    • Close the oven door and start the vacuum pump to reduce the pressure to the desired level (e.g., <10 mbar).

    • Once the desired vacuum is reached, set the oven to the desired temperature. The temperature should be well below the melting point and decomposition temperature of the compound.

    • Continue drying under vacuum until the solvent content, as determined by a suitable analytical method like GC-HS, is below the required limit, or until the weight of the sample is constant.

  • Cooling and Unloading: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum. Remove the dried product.

Workflow for Residual Solvent Removal

Residual_Solvent_Removal_Workflow start Start: Crude Product with Residual Solvents analysis Analyze for Residual Solvents (e.g., GC-HS) start->analysis decision Solvent Levels Acceptable? analysis->decision end End: Purified Product decision->end Yes recrystallization Recrystallization decision->recrystallization No troubleshoot Troubleshoot Process (See Guide) decision:e->troubleshoot Persistent Issues drying Drying (e.g., Vacuum Oven, Lyophilization) recrystallization->drying re_analysis Re-analyze for Residual Solvents drying->re_analysis re_analysis->decision Check Levels

Caption: A logical workflow for the removal of residual solvents from an API.

References

Navigating the Synthesis of Ponatinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the path to synthesizing Ponatinib on a larger scale is often met with specific challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of Ponatinib synthesis, offering potential causes and actionable solutions.

Sonogashira Coupling

Q1: My Sonogashira coupling reaction is showing low yield and incomplete conversion. What are the likely causes and how can I improve it?

A1: Low yields in Sonogashira coupling are a frequent hurdle during scale-up. Several factors could be at play:

  • Insufficient Temperature: The oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. For less reactive aryl bromides, temperatures around 100°C may be necessary to drive the reaction to completion.

  • Suboptimal Solvent and Base: The choice of solvent and base is critical. While Triethylamine (TEA) is commonly used, exploring other bases like Diisopropylamine (DIPEA) in solvents such as DMF, THF, or acetonitrile can sometimes improve outcomes. Ensure solvents are dry and thoroughly degassed to prevent catalyst deactivation.

  • Catalyst and Ligand Issues: The palladium catalyst and its ligand are susceptible to deactivation. Ensure an inert atmosphere is maintained throughout the reaction. If catalyst deactivation is suspected, consider using a more robust ligand such as dppf.

  • Impure Starting Materials: The purity of the aryl halide and the terminal alkyne is paramount. Impurities can poison the catalyst and lead to side reactions.

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring the reaction progress by HPLC.

  • Screen Solvents and Bases: Set up small-scale parallel reactions to screen different solvent and base combinations.

  • Verify Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligand. Ensure rigorous exclusion of oxygen.

  • Analyze Starting Materials: Confirm the purity of your starting materials using appropriate analytical techniques.

ParameterLab Scale (Typical)Pilot Scale (Recommended)
Temperature Room Temperature to 80°C80°C to 120°C (substrate dependent)
Catalyst Loading 1-5 mol%0.5-2 mol%
Reaction Time 2-24 hours12-48 hours
Yield 70-90%>85%
Purity >95%>98%
Piperazine Ring Formation

Q2: I am observing significant side product formation during the piperazine ring formation step. How can I minimize these impurities?

A2: The formation of the piperazine ring is a critical step that can be prone to side reactions, particularly at a larger scale.

  • Hydrolysis of Intermediates: If the reaction involves ester intermediates, the presence of water can lead to hydrolysis, forming the corresponding carboxylic acid which is unreactive in the subsequent step. This not only reduces the yield but also complicates downstream processing.[1]

  • Double Alkylation: In reactions involving the direct condensation with N-methylpiperazine, there is a possibility of double alkylation on the piperazine nitrogens, leading to quaternary ammonium salt impurities.

  • Ring Contraction: While more commonly observed in metabolic studies, the potential for piperazine ring contraction to form imidazoline derivatives under certain conditions should not be entirely ruled out as a minor side product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use a strong base like potassium tert-butoxide under strictly anhydrous conditions to minimize hydrolysis of ester intermediates.[1]

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize double alkylation. A slight excess of N-methylpiperazine may be used, but this will need to be removed during purification.

  • Consider a Two-Step Approach: An alternative is to use a protected piperazine derivative, followed by deprotection and N-methylation. This can provide better control and reduce the formation of certain impurities.[2]

ParameterLab Scale (Typical)Pilot Scale (Recommended)
Base K2CO3, DIPEAPotassium tert-butoxide
Solvent DichloromethaneAnhydrous THF or Dioxane
Reaction Time 10-12 hours12-24 hours
Yield 60-80%>75%
Purity >90%>97%
Impurity Profile and Purification

Q3: My final Ponatinib product shows several process-related and degradation impurities. What are the common impurities and how can I effectively remove them?

A3: A clean impurity profile is essential for the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities in Ponatinib synthesis include:

  • Process-Related Impurities: These are unreacted starting materials, intermediates, and byproducts from side reactions. A known impurity is Ponatinib Dimer Impurity 1.[3]

  • Degradation Impurities: Ponatinib can degrade under certain conditions. Oxidation is a common degradation pathway, leading to impurities such as "imp-B".[4][5] Hydrolysis can also lead to degradation products.[6]

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

Troubleshooting and Purification Strategies:

  • Intermediate Purification: A key strategy for controlling impurities in the final product is the effective purification of intermediates. Crystallization of intermediates has been shown to have a significant purification effect, as many process impurities remain in the mother liquor.[1]

  • Robust Final Crystallization: Develop a robust final crystallization step for the Ponatinib free base or its salt form. This is often the most effective way to remove a wide range of impurities.

  • Chromatographic Purification: For challenging impurities that cannot be removed by crystallization, column chromatography may be necessary. However, this is less desirable for large-scale manufacturing due to cost and solvent usage.

  • Reaction Monitoring: Implement rigorous in-process controls using techniques like HPLC to monitor the formation of impurities and optimize reaction conditions to minimize them. A validated HPLC method is crucial for this.[4][5][7]

Impurity TypeCommon ExamplesMitigation Strategy
Process-Related Unreacted intermediates, Dimer impuritiesOptimization of reaction conditions, Intermediate purification
Degradation Oxidative and hydrolytic byproductsControlled storage conditions, Inert atmosphere during processing
Residual Solvents Methanol, Ethanol, DichloromethaneEffective drying procedures under vacuum

Experimental Protocols

Key Experiment: Sonogashira Coupling of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide with 3-ethynylimidazo[1,2-b]pyridazine

Objective: To couple the key intermediates to form the carbon-carbon triple bond in the Ponatinib backbone.

Materials:

  • 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

  • 3-ethynylimidazo[1,2-b]pyridazine

  • PdCl2(PPh3)2 (or other suitable palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dried reaction vessel, add 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.04 eq).

  • Purge the vessel with nitrogen or argon for 15-20 minutes.

  • Add anhydrous DMF (or THF) and TEA (or DIPEA) (3.0 eq) via syringe.

  • Stir the mixture under an inert atmosphere for 10 minutes.

  • Add 3-ethynylimidazo[1,2-b]pyridazine (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor the progress by HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_temp Is Reaction Temperature Optimized? (>80°C) start->check_temp increase_temp Increase Temperature (80-120°C) check_temp->increase_temp No check_reagents Are Solvents & Base Optimal and Anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents screen_reagents Screen Solvents (DMF, THF) & Bases (TEA, DIPEA) check_reagents->screen_reagents No check_catalyst Is Catalyst/Ligand Active? (Inert Atmosphere) check_reagents->check_catalyst Yes screen_reagents->check_catalyst use_fresh_catalyst Use Fresh Catalyst/Ligand (e.g., with dppf) check_catalyst->use_fresh_catalyst No check_sm_purity Are Starting Materials Pure? check_catalyst->check_sm_purity Yes use_fresh_catalyst->check_sm_purity purify_sm Purify Starting Materials check_sm_purity->purify_sm No success Improved Yield check_sm_purity->success Yes purify_sm->success

Caption: Troubleshooting workflow for low-yielding Sonogashira coupling reactions.

Signaling Pathway for Ponatinib Impurity Formation and Control

Impurity_Control_Pathway cluster_synthesis Ponatinib Synthesis Stages cluster_impurities Impurity Generation cluster_control Impurity Control Strategy Starting_Materials Starting Materials & Intermediates Key_Reactions Key Reactions (e.g., Sonogashira, Piperazine Formation) Starting_Materials->Key_Reactions Crude_Ponatinib Crude Ponatinib Key_Reactions->Crude_Ponatinib Process_Impurities Process-Related Impurities (Unreacted SM, Byproducts) Key_Reactions->Process_Impurities Degradation_Impurities Degradation Impurities (Oxidation, Hydrolysis) Crude_Ponatinib->Degradation_Impurities Final_Purification Final Product Purification (Crystallization, Chromatography) Crude_Ponatinib->Final_Purification Reaction_Optimization Reaction Optimization & In-Process Control (IPC) Process_Impurities->Reaction_Optimization Intermediate_Purification Intermediate Purification (Crystallization) Process_Impurities->Intermediate_Purification Reaction_Optimization->Key_Reactions Intermediate_Purification->Key_Reactions Pure_Ponatinib High-Purity Ponatinib API Final_Purification->Pure_Ponatinib

Caption: Strategic pathway for controlling impurities during Ponatinib synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of aniline derivatives, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N-alkylation of anilines and how can they be minimized?

A1: The most prevalent byproduct is the N,N-dialkylated aniline, formed due to the initial N-alkylation product often being more nucleophilic than the starting aniline. C-alkylation at the ortho and para positions can also occur, especially at higher temperatures.[1][2]

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Use an excess of aniline relative to the alkylating agent.[1]

  • Lower Reaction Temperature: This can favor mono-alkylation as the activation energy for the second alkylation may be higher.[1]

  • Choice of Alkylating Agent: Less reactive alkylating agents can improve selectivity for mono-alkylation.[1]

  • Reductive Amination: This method offers greater control for mono-alkylation by first forming an imine which is then reduced.[3]

Q2: How can I prevent the formation of colored impurities in my aniline derivative synthesis?

A2: Colored impurities often arise from the oxidation of aniline or its derivatives, leading to the formation of dimers and oligomers.[4]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.[4]

  • Purified Reagents: Ensure the starting aniline is purified, for instance by distillation, to remove any colored impurities before use.[5][6]

Q3: What leads to homocoupling byproducts in Buchwald-Hartwig amination and how can I avoid it?

A3: Homocoupling, or the self-coupling of the aniline derivative, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be influenced by the choice of ligand, base, and reaction concentration.[4]

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos, BrettPhos, or RuPhos to favor the desired cross-coupling.[4]

  • Base Optimization: Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrates.[4]

  • Lower Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-coupling.[4]

Q4: In acylation of anilines, what causes low yields and how can I improve them?

A4: Low yields in aniline acylation can be due to the reactivity of the acylating agent, catalyst performance, or suboptimal reaction conditions.[7]

Troubleshooting Steps:

  • Acylating Agent: While acetic acid is a greener option, more reactive agents like acetic anhydride or acetyl chloride can increase the reaction rate and yield.[7]

  • Catalyst: The use of a suitable catalyst can significantly improve the reaction rate.[7]

  • Reaction Conditions: Optimize the temperature and reaction time. For instance, with certain catalysts, heating to 140°C for 3 hours has been shown to give good yields.[7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Mono-N-Alkylated Aniline

Symptoms: A mixture of mono- and di-alkylated products is observed, along with unreacted aniline.

Troubleshooting Workflow:

G start Low Yield of Mono-N-Alkylated Product check_stoichiometry Check Aniline to Alkylating Agent Ratio start->check_stoichiometry excess_aniline Use Excess Aniline check_stoichiometry->excess_aniline If ratio is 1:1 or excess alkylating agent check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp If aniline is already in excess end Improved Selectivity for Mono-alkylation excess_aniline->end lower_temp Lower Reaction Temperature check_temp->lower_temp If temperature is high check_reductive_amination Consider Alternative Method: Reductive Amination? check_temp->check_reductive_amination If temperature is already low lower_temp->end use_reductive_amination Implement Reductive Amination Protocol check_reductive_amination->use_reductive_amination For better control use_reductive_amination->end

Caption: Troubleshooting workflow for low mono-N-alkylation yield.

Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination

Symptoms: Presence of homocoupled aniline dimers and/or hydrodehalogenated arene byproducts.

Troubleshooting Workflow:

G start Byproducts in Buchwald-Hartwig Amination check_ligand Review Ligand Choice start->check_ligand screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, BrettPhos) check_ligand->screen_ligands If ligand is not optimal check_base Evaluate Base check_ligand->check_base If ligand is appropriate end Minimized Byproduct Formation screen_ligands->end screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4) check_base->screen_bases If base is suboptimal check_concentration Assess Reaction Concentration check_base->check_concentration If base is optimal screen_bases->end lower_concentration Decrease Reaction Concentration check_concentration->lower_concentration If concentration is high lower_concentration->end G cluster_synthesis Aniline Derivative Synthesis cluster_troubleshooting Byproduct Analysis & Troubleshooting start Start: Aniline + Reagents reaction Reaction: - N-Alkylation - Acylation - Reductive Amination - Buchwald-Hartwig start->reaction workup Work-up & Purification reaction->workup analysis Analyze Crude Product (TLC, GC/MS, NMR) reaction->analysis product Final Product workup->product byproduct_detected Byproduct(s) Detected? analysis->byproduct_detected no_byproduct No Significant Byproducts byproduct_detected->no_byproduct No identify_byproduct Identify Byproduct(s) byproduct_detected->identify_byproduct Yes no_byproduct->workup implement_strategy Implement Minimization Strategy (see FAQs) identify_byproduct->implement_strategy implement_strategy->start Re-run Synthesis

References

Validation & Comparative

A Comparative Guide to Ponatinib Precursors: Spotlight on 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic precursors for the potent tyrosine kinase inhibitor, Ponatinib. While several synthetic routes to Ponatinib have been documented, this analysis will focus on a comparison between the established precursor, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , and a potential alternative, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline . This objective comparison is supported by experimental data from published literature and patents for the established precursor, and a theoretical evaluation of the potential alternative.

Introduction to Ponatinib Synthesis

Ponatinib is a multi-targeted tyrosine kinase inhibitor designed to overcome resistance to other tyrosine kinase inhibitors, particularly in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its chemical structure, 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide, is assembled from two key building blocks: a substituted benzamide portion and an imidazo[1,2-b]pyridazine core.

The final step in many reported syntheses of Ponatinib involves an amide coupling between an activated form of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid and a substituted aniline. This guide will focus on the synthesis and properties of this aniline precursor, as its structure significantly influences the final product's characteristics and the efficiency of the synthesis.

Precursor Comparison: Established vs. Alternative

While extensive literature details the synthesis and use of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a key intermediate in Ponatinib production, information on the use of this compound is not as prevalent in publicly available scientific literature. This suggests that the former is a more established and likely optimized precursor in current manufacturing processes. However, a comparative analysis based on the chemical properties of these two molecules can provide valuable insights for researchers exploring alternative synthetic routes.

The primary difference between these two precursors lies in the substituent on the aniline ring: a trifluoromethyl group versus a methoxy group. These groups have opposing electronic effects, which can influence the reactivity of the aniline nitrogen during the crucial amide bond formation step, and potentially affect the properties of the final Ponatinib analogue.

Feature4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineThis compound (Theoretical)
Electronic Effect of Substituent Trifluoromethyl (-CF3) is a strong electron-withdrawing group.Methoxy (-OCH3) is an electron-donating group.
Nucleophilicity of Aniline Reduced due to the electron-withdrawing nature of the -CF3 group.Enhanced due to the electron-donating nature of the -OCH3 group.
Amide Coupling Reaction May require more forcing conditions (e.g., stronger coupling agents, higher temperatures) to achieve high yields.Likely to proceed under milder conditions and potentially with higher yields due to increased nucleophilicity.
Potential Side Reactions The electron-deficient ring is less susceptible to electrophilic side reactions.The electron-rich ring may be more prone to undesired electrophilic substitution reactions under certain conditions.
Final Product PonatinibA Ponatinib analogue with a methoxy group instead of a trifluoromethyl group. This substitution would likely alter the drug's binding affinity, pharmacokinetic, and pharmacodynamic properties.

Experimental Protocols

Synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

A common synthetic route to this precursor involves the following steps:

  • Nitration: 1-methyl-2-(trifluoromethyl)benzene is nitrated to yield 1-methyl-4-nitro-2-(trifluoromethyl)benzene.

  • Halogenation: The methyl group is halogenated, for example, using N-bromosuccinimide (NBS), to give 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene.

  • Substitution: The bromo group is displaced by N-methylpiperazine to form 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

  • Reduction: The nitro group is reduced to an amine, typically via catalytic hydrogenation (e.g., using Raney Nickel and hydrogen gas), to yield the final product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[2][3]

Quantitative Data for the Reduction Step: [3]

ParameterValue
Starting Material 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g)
Catalyst Raney Nickel (0.15 g, 10 wt %)
Solvent Methanol (250 mL)
Hydrogen Pressure 50 psi
Reaction Time 24 hours
Yield 1.36 g (100%)
Proposed Synthesis of this compound

A plausible synthetic route for this proposed precursor could be analogous to the one described above, starting from 1-methoxy-2-methylbenzene.

  • Nitration: 1-methoxy-2-methylbenzene would be nitrated to introduce a nitro group, likely directed to the 4-position due to the activating and ortho-, para-directing nature of the methoxy group.

  • Halogenation: The methyl group of the resulting 1-methoxy-2-methyl-4-nitrobenzene would be halogenated.

  • Substitution: The resulting benzylic halide would be reacted with N-methylpiperazine.

  • Reduction: The nitro group would be reduced to the aniline.

It is important to note that the electron-donating methoxy group could influence the regioselectivity of the nitration step and potentially increase the susceptibility of the aromatic ring to side reactions during subsequent steps.

Visualizing the Synthetic Pathways and Logic

Ponatinib Synthesis Workflow

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_coupling Final Ponatinib Synthesis P1_start Imidazo[1,2-b]pyridazine P1_step1 Halogenation P1_start->P1_step1 P1_step2 Sonogashira Coupling P1_step1->P1_step2 P1_step3 Ester Hydrolysis P1_step2->P1_step3 P1_end 3-(Imidazo[1,2-b]pyridazin- 3-ylethynyl)-4-methylbenzoic acid P1_step3->P1_end Coupling Amide Coupling P1_end->Coupling P2_start Substituted Toluene P2_step1 Nitration P2_start->P2_step1 P2_step2 Halogenation P2_step1->P2_step2 P2_step3 Piperazine Substitution P2_step2->P2_step3 P2_step4 Nitro Reduction P2_step3->P2_step4 P2_end Substituted Aniline P2_step4->P2_end P2_end->Coupling Purification Purification & Salt Formation Coupling->Purification Ponatinib Ponatinib HCl Purification->Ponatinib

Caption: General synthetic workflow for Ponatinib.

Comparative Logic for Precursor Reactivity

G cluster_comparison Aniline Precursor Reactivity Comparison cluster_trifluoromethyl Trifluoromethyl Substituted Aniline cluster_methoxy Methoxy Substituted Aniline (Theoretical) Aniline Aniline Moiety CF3 -CF3 Group (Electron-Withdrawing) Aniline->CF3 OCH3 -OCH3 Group (Electron-Donating) Aniline->OCH3 Reactivity_CF3 Decreased Nucleophilicity CF3->Reactivity_CF3 Reactivity_OCH3 Increased Nucleophilicity OCH3->Reactivity_OCH3 Conditions_CF3 Harsher Coupling Conditions Reactivity_CF3->Conditions_CF3 Conditions_OCH3 Milder Coupling Conditions Reactivity_OCH3->Conditions_OCH3

Caption: Impact of substituents on aniline precursor reactivity.

Conclusion

The synthesis of Ponatinib relies on the efficient coupling of two key precursors. The established route utilizing 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is well-documented, with specific experimental data available. While the use of this compound as an alternative is not widely reported, a theoretical analysis suggests it could offer advantages in the amide coupling step due to the electron-donating nature of the methoxy group. However, this potential benefit may be offset by challenges in its synthesis and the potential for increased side reactions.

Further research into the synthesis and application of this compound would be necessary to fully evaluate its viability as a Ponatinib precursor. Such studies would need to focus on optimizing the synthetic route to this precursor and thoroughly characterizing its performance in the final coupling reaction, as well as evaluating the pharmacological profile of the resulting Ponatinib analogue. This guide serves as a foundational resource for researchers and professionals in drug development, providing a clear comparison to inform future synthetic strategies and innovations in the production of Ponatinib and related compounds.

References

A Comparative Analysis of Synthetic Routes to the Kinase Inhibitor Ponatinib

Author: BenchChem Technical Support Team. Date: December 2025

Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent for certain types of leukemia, particularly for patients with the T315I mutation which confers resistance to other treatments. The complexity of its molecular structure has given rise to several distinct synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to Ponatinib, offering insights into their respective methodologies, efficiencies, and key transformations. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and optimization of a suitable manufacturing process.

Key Synthetic Strategies

The synthesis of Ponatinib (I) is primarily centered around the construction of its core structure, which consists of a central benzamide scaffold connecting an imidazo[1,2-b]pyridazine moiety via an ethynyl linker to a trifluoromethyl-substituted phenyl ring bearing a methylpiperazinyl group. The main differences in the synthetic routes lie in the sequence of assembling these key fragments. This analysis will focus on three distinct approaches:

  • Route 1: Late-Stage Amidation

  • Route 2: Late-Stage Sonogashira Coupling

  • Route 3: Late-Stage Piperazine Installation

Route 1: Late-Stage Amidation

This convergent approach involves the synthesis of two advanced intermediates that are coupled in the final step. The key disconnection is at the amide bond.

Overall Strategy:

The synthesis culminates in the amidation reaction between 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (II) and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III).

Route_1_Late_Stage_Amidation II 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (II) Ponatinib Ponatinib (I) II->Ponatinib Amidation III 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III) III->Ponatinib

Figure 1: Late-Stage Amidation approach to Ponatinib.

Synthesis of Intermediates:

  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid (II): This intermediate is typically prepared via a Sonogashira coupling of 3-ethynylimidazo[1,2-b]pyridazine with a protected 3-iodo-4-methylbenzoic acid derivative, followed by deprotection.

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III): The synthesis of this aniline derivative often starts from 4-amino-2-(trifluoromethyl)benzonitrile, which undergoes a series of transformations including reduction of the nitrile to an amine and subsequent installation of the N-methylpiperazine moiety.

Advantages:

  • The convergent nature of this route can lead to higher overall yields as the two main fragments are synthesized independently.

  • Purification of the final product can be more straightforward as the coupling partners are large and structurally distinct from potential side products.

Disadvantages:

  • Requires the synthesis of two relatively complex intermediates, potentially increasing the total number of steps in the overall process.

Route 2: Late-Stage Sonogashira Coupling

This strategy focuses on forming the crucial carbon-carbon triple bond in the final stages of the synthesis.

Overall Strategy:

The key transformation is a Sonogashira cross-coupling reaction between 3-ethynylimidazo[1,2-b]pyridazine (IV) and the pre-assembled benzamide intermediate, N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (V).

Route_2_Late_Stage_Sonogashira_Coupling IV 3-Ethynylimidazo[1,2-b]pyridazine (IV) Ponatinib Ponatinib (I) IV->Ponatinib Sonogashira Coupling V N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (V) V->Ponatinib

Figure 2: Late-Stage Sonogashira Coupling approach to Ponatinib.

Synthesis of Intermediates:

  • 3-Ethynylimidazo[1,2-b]pyridazine (IV): This key building block can be synthesized from imidazo[1,2-b]pyridazine through various methods, including coupling with a protected acetylene equivalent followed by deprotection.

  • N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (V): This intermediate is prepared by the amidation of 3-iodo-4-methylbenzoic acid with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (III).

Advantages:

  • This linear approach can be more straightforward to implement and optimize.

  • The key Sonogashira coupling is a well-established and versatile reaction.

Disadvantages:

  • The overall yield can be limited by the efficiency of the multi-step synthesis of the complex benzamide intermediate (V).

  • The palladium catalyst used in the Sonogashira reaction may require efficient removal from the final product.

Route 3: Late-Stage Piperazine Installation

This approach introduces the N-methylpiperazine moiety at the very end of the synthetic sequence.

Overall Strategy:

The synthesis proceeds through a common intermediate, N-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (VI). The final step is a nucleophilic substitution reaction of this chloro-intermediate with N-methylpiperazine.

Route_3_Late_Stage_Piperazine_Installation VI N-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (VI) Ponatinib Ponatinib (I) VI->Ponatinib Nucleophilic Substitution NMP N-Methylpiperazine NMP->Ponatinib

Figure 3: Late-Stage Piperazine Installation approach to Ponatinib.

Synthesis of Intermediate:

  • N-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide (VI): This key intermediate is synthesized by first performing a Sonogashira coupling between 3-ethynylimidazo[1,2-b]pyridazine and N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, followed by conversion of the hydroxyl group to a chloride.

Advantages:

  • Avoids carrying the relatively basic and polar N-methylpiperazine group through multiple synthetic steps, which can simplify purification.

  • The final step is typically a high-yielding and clean reaction.

Disadvantages:

  • The chloromethyl intermediate (VI) can be reactive and may require careful handling.

  • The overall efficiency depends on the successful synthesis of the complex precursor to intermediate VI.

Comparative Data

A direct comparison of quantitative data from various literature and patent sources is challenging due to differences in reporting standards and optimization levels. However, the following table summarizes the general characteristics of each route.

FeatureRoute 1: Late-Stage AmidationRoute 2: Late-Stage Sonogashira CouplingRoute 3: Late-Stage Piperazine Installation
Key Reaction Amide bond formationSonogashira cross-couplingNucleophilic substitution
Overall Strategy ConvergentLinearLinear
Reported Overall Yield Varies, can be high with optimized intermediate synthesesA 9-step synthesis reported an overall yield of 5.36%[1]Generally reported as high-yielding in the final step
Key Advantages Potentially higher overall yields, easier final purification.More direct and linear approach.Avoids carrying a basic moiety through the synthesis.
Key Challenges Synthesis of two complex intermediates.Potentially lower overall yield, palladium removal.Handling of a reactive chloromethyl intermediate.
Scalability Considered scalable with process optimization.Scalable, with attention to catalyst efficiency and removal.Potentially well-suited for large-scale production.

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. However, the following provides a general outline for the key reactions in each route.

Key Experiment: Sonogashira Coupling (Applicable to Routes 1 and 2)

Objective: To form the carbon-carbon triple bond between an aryl halide and a terminal alkyne.

General Procedure:

  • To a solution of the aryl iodide (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, THF, or a mixture with an amine base) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • An amine base (e.g., triethylamine, diisopropylethylamine) is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Key Experiment: Amidation (Applicable to Route 1)

Objective: To form the amide bond between a carboxylic acid and an amine.

General Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM) is added a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • The amine (1-1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the crude product is purified.

Key Experiment: Nucleophilic Substitution (Applicable to Route 3)

Objective: To install the N-methylpiperazine moiety.

General Procedure:

  • To a solution of the chloromethyl intermediate (1 equivalent) in a suitable solvent (e.g., DCM, THF) is added N-methylpiperazine (1.5-2 equivalents).

  • A base (e.g., K₂CO₃, DIPEA) may be added to scavenge the HCl generated.

  • The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • The reaction mixture is then diluted with an organic solvent and washed with water to remove excess amine and salts.

  • The organic layer is dried and concentrated to afford the product, which may be further purified if necessary.

Conclusion

The choice of a synthetic route for Ponatinib depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the available expertise and equipment.

  • Route 1 (Late-Stage Amidation) offers a convergent and potentially high-yielding strategy, which is often favored in medicinal chemistry for the rapid synthesis of analogs and in process development for its efficiency.

  • Route 2 (Late-Stage Sonogashira Coupling) provides a more linear and perhaps conceptually simpler approach, relying on a robust and well-understood key coupling reaction.

  • Route 3 (Late-Stage Piperazine Installation) is an attractive option for large-scale synthesis as it introduces a potentially problematic functional group at the end of the synthesis, which can simplify the purification of intermediates.

Further process optimization and development are crucial for each route to maximize efficiency, minimize costs, and ensure the final product meets the stringent purity requirements for a pharmaceutical active ingredient.

References

A Comparative Purity Analysis of Commercially Available 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercial Grades of a Key Synthetic Intermediate.

This guide provides a comparative assessment of the purity of commercially available 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a crucial building block in the synthesis of various pharmaceutical compounds. The purity of starting materials is a critical parameter in drug development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines the stated purities from various suppliers and presents standardized experimental protocols for independent verification.

Commercial Supplier Purity Comparison

The following table summarizes the stated purity levels of this compound from a selection of commercial suppliers. It is important to note that these values are as advertised by the suppliers and should be independently verified for critical applications.

SupplierStated PurityCAS Number
Sigma-Aldrich98%[1]122833-04-9[1]
A Chemtek95+%122833-04-9
CP Lab Safetymin 98%[2]122833-04-9[2]
Manchester OrganicsNot specified122833-04-9[3]
CymitQuimicaNot specified122833-04-9[4]

Experimental Protocols for Purity Assessment

A comprehensive evaluation of the purity of this compound requires a multi-pronged analytical approach. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as robust methods for the independent determination of purity and identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the main compound from its impurities.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram. For more accurate quantification, a certified reference standard should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 100°C and increasing to 280°C) is used to separate compounds with different boiling points.

  • Ionization: Electron ionization (EI) is a common method for generating mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: The total ion chromatogram (TIC) is used to assess the relative abundance of different components. The mass spectrum of each peak can be compared with spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed information about the chemical structure of the main compound and can be used for quantitative analysis (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Provides information about the number and types of protons in the molecule, which can confirm the structure of the main component and help identify impurities.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to the sample, the absolute purity of the target compound can be determined with high accuracy.

Visualizing the Analytical Workflow and a Relevant Signaling Pathway

To further aid researchers, the following diagrams illustrate a typical workflow for purity assessment and a relevant biological pathway where derivatives of this compound class are active.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Commercial Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC GCMS GC-MS Analysis (Impurity Profiling) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library) GCMS->Impurity_ID Structure_Ver Structural Verification (Chemical Shifts) NMR->Structure_Ver Report Comprehensive Purity Report Purity_Calc->Report Impurity_ID->Report Structure_Ver->Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Given that structurally related aniline derivatives are utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib, understanding the EGFR signaling pathway is highly relevant for researchers in this field.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks ATP Binding Site

Caption: A simplified diagram of the EGFR signaling pathway and the mechanism of action for EGFR inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Ensuring the purity and quality of this compound is paramount for the safety and efficacy of final drug products. This document outlines the validation of common analytical techniques, offering supporting experimental data from analogous compounds to guide method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in drug development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for the analysis of aromatic amines and piperazine derivatives.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 99.0 - 108.0%[1]80 - 104%
Precision (%RSD) < 2.0%[1]< 15%
Limit of Detection (LOD) 0.03 - 30 ppm[1][2]0.9 - 50 pg/L
Limit of Quantification (LOQ) 0.1 - 90 ppm[1][2]3.0 - 150 pg/L

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of any analytical method. Below is a hypothetical, yet representative, protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, based on established methods for similar compounds.

RP-HPLC Method Validation Protocol

1. Objective: To validate a precise, accurate, and linear RP-HPLC method for the quantitative determination of this compound.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.8) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Validation Parameters and Acceptance Criteria:

  • Specificity: The method must be able to resolve the analyte peak from potential impurities and degradation products. Peak purity analysis should be performed.

  • Linearity: A minimum of five concentrations will be prepared, and the correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The recovery should be within 98.0% to 102.0% for the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (%RSD) of six replicate injections of the standard solution should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio, with typical acceptance criteria of 3:1 for LOD and 10:1 for LOQ.[1][3][4]

  • Robustness: The method's reliability will be assessed by introducing small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters set_acceptance Set Acceptance Criteria define_parameters->set_acceptance prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data compare_results Compare with Criteria collect_data->compare_results document_validation Document Validation Report compare_results->document_validation

General Workflow for Analytical Method Validation

HPLC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Prepare Mobile Phase system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Prepare Standard Solutions standard_prep->system_suitability sample_prep Prepare Sample Solutions inject_samples Inject Samples & Standards sample_prep->inject_samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentrations integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

RP-HPLC Experimental Workflow

References

Characterization of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a detailed characterization of the 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline reference standard and compares it with a viable alternative, 2-Methoxy-4-(piperazin-1-yl)aniline. This objective comparison is supported by typical analytical data and detailed experimental protocols to aid in the selection and application of the most suitable reference material for your research needs.

General Properties

A reference standard is a highly purified and well-characterized compound used as a measurement base. The primary difference between the target compound and its alternative lies in the methylation of the piperazine ring, which can influence properties such as basicity, solubility, and chromatographic retention.

PropertyThis compound2-Methoxy-4-(piperazin-1-yl)aniline
CAS Number 122833-04-9[1]161099-33-8
Molecular Formula C12H19N3O[1]C11H17N3O
Molecular Weight 221.30 g/mol [1]207.27 g/mol
Structure
Appearance White to yellow or brown solidOff-white to light yellow crystalline powder
Purity (typical) ≥98%≥98%

Comparative Analytical Data

A thorough characterization of a reference standard involves multiple analytical techniques to confirm its identity and purity. While specific batch data may vary, the following table outlines the expected analytical results for these compounds.

Analytical TechniqueThis compound2-Methoxy-4-(piperazin-1-yl)aniline
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry (MS) [M+H]⁺ ≈ 222.16[M+H]⁺ ≈ 208.14
Infrared (IR) Spectroscopy Shows characteristic peaks for N-H, C-H, C-O, and aromatic C=C bonds.Shows characteristic peaks for N-H, C-H, C-O, and aromatic C=C bonds.
Purity by HPLC ≥98.0%≥98.0%
Loss on Drying ≤0.5%≤0.5%
Residue on Ignition ≤0.1%≤0.1%

Potential Impurity Profile

Understanding the potential impurities is crucial for risk assessment and method development. Impurities can arise from the synthesis process, degradation, or storage.

Impurity CategoryPotential Impurities in this compoundPotential Impurities in 2-Methoxy-4-(piperazin-1-yl)aniline
Starting Materials 1-Chloro-2-methoxy-4-nitrobenzene, N-methylpiperazine1-Chloro-2-methoxy-4-nitrobenzene, Piperazine
Intermediates 1-(4-Amino-3-methoxyphenyl)piperazine (des-methyl impurity)-
By-products Isomeric substitution products, over-methylated speciesIsomeric substitution products, di-substituted piperazine
Degradation Products Oxidation products (e.g., N-oxides), products of light sensitivityOxidation products (e.g., N-oxides), products of light sensitivity

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section details a typical HPLC method for determining the purity of this compound and its alternative.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

4. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

G Simplified Synthetic Pathway A 1-Chloro-2-methoxy-4-nitrobenzene C 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine A->C Nucleophilic Aromatic Substitution B N-methylpiperazine B->C D This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Plausible synthesis of the target compound.

Reference Standard Qualification Workflow

This diagram outlines the typical workflow for qualifying a new batch of a reference standard.

G Reference Standard Qualification A Receive New Batch B Physical Characterization (Appearance, Solubility) A->B C Identity Confirmation (NMR, MS, IR) B->C D Purity Assessment (HPLC, GC, Titration) C->D E Impurity Profiling D->E F Content Assignment E->F G Certificate of Analysis Generation F->G H Release for Use G->H

References

A Comparative Analysis of the Biological Activity of Ponatinib Analogues from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various Ponatinib analogues synthesized from different chemical intermediates. Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is highly effective against chronic myeloid leukemia (CML), including cases with the T315I "gatekeeper" mutation. However, its clinical use is associated with significant cardiovascular toxicity due to off-target effects.[1] This has prompted the development of novel analogues with improved safety profiles and maintained or enhanced efficacy. This guide details the synthetic strategies, comparative biological data, and experimental methodologies used to evaluate these next-generation inhibitors.

Introduction to Ponatinib and its Analogues

Ponatinib's mechanism of action involves the inhibition of the BCR-ABL1 tyrosine kinase, a constitutively active enzyme responsible for the proliferation of CML cells.[2][3] The unique chemical structure of Ponatinib allows it to bind effectively to the ATP-binding pocket of the BCR-ABL1 kinase, including the T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[2][3]

The development of Ponatinib analogues has focused on modifying its structure to enhance selectivity and reduce off-target toxicities. Key strategies include:

  • Modification of the Benzamide Moiety: Replacing the benzamide group with other functionalities, such as nicotinamide, to alter the kinase inhibition profile.[4][5]

  • Hybridization with other Kinase Inhibitors: Incorporating structural elements from less toxic inhibitors, like Nilotinib, to generate analogues with reduced cardiotoxicity.[6]

  • Introduction of Heterocyclic Scaffolds: Synthesizing analogues containing oxadiazole and triazole rings to explore new chemical space and biological activities.[7][8]

This guide will delve into the biological activities of representative analogues from these classes, comparing them to the parent compound, Ponatinib.

Comparative Biological Activity

The biological activities of Ponatinib and its analogues have been evaluated using a variety of in vitro assays. The following tables summarize key quantitative data, including IC50 values against target kinases and cancer cell lines.

Table 1: Kinase Inhibition Profile (IC50, nM)
CompoundABL1 (Wild-Type)ABL1 (T315I)FLT3 (ITD)FLT3 (D835Y)c-Src
Ponatinib 0.37[9]2.0[9]~4 (80% inh.)[5]173[4]4.6[4]
Analogue 33a Kd: 1.1 nM[6]Kd: 13.4 nM[6]---
Analogue 36a Kd: 1.2 nM[6]Kd: 13.5 nM[6]---
HSN748 Similar to Ponatinib[4]Similar to Ponatinib[4]~4 (86% inh.)[5]14[4]>1000[4]

Kd values represent binding affinity. Lower values indicate stronger binding. Data for FLT3 (ITD) in HSN748 is presented as % inhibition at 4 nM.

Table 2: Cell Viability (IC50/GI50, nM)
CompoundK562 (CML, BCR-ABL WT)K562-T315I (CML)HL60 (AML)KG1a (Leukemia Progenitor)
Ponatinib 0.64[8]GI50: ~16.48[10]0.39[8]3600[8]
Analogue 13a 0.74[8]-0.59[8]91[8]
Analogue 13c 0.88[8]-0.77[8]-
Analogue 40b ---40[8]
Analogue 33a GI50: ~0.71[10]GI50: ~110[10]--
Analogue 36a GI50: ~0.71[10]GI50: ~110[10]--

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Synthesis of Ponatinib Analogues from Different Intermediates

The biological activity of Ponatinib analogues is intrinsically linked to their chemical structure, which is determined by the synthetic route and the intermediates used.

Nicotinamide Analogues (e.g., HSN748)

The synthesis of HSN748 involves a two-step linear process starting from 5-ethynylnicotinic acid .[4] This key intermediate introduces a nitrogen atom into the benzamide ring of Ponatinib, forming a nicotinamide moiety. This modification significantly alters the compound's electronic properties and its interaction with various kinases, leading to a more selective inhibition profile.[4][5] Specifically, HSN748 retains potent activity against ABL1 and FLT3 kinases but shows greatly reduced inhibition of c-Src, a kinase implicated in off-target toxicities.[4]

Analogues with Reduced Cardiotoxicity (e.g., 33a and 36a)

Analogues 33a and 36a were developed by incorporating structural features of Nilotinib, a BCR-ABL inhibitor with a better cardiovascular safety profile than Ponatinib.[6] The synthesis of these hybrid compounds involves the use of a key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , which is a precursor for Nilotinib.[10] By combining this fragment with the core structure of Ponatinib, the resulting analogues 33a and 36a exhibit retained potency against BCR-ABL T315I but have significantly reduced cardiotoxicity in preclinical models.[6]

Oxadiazole and Triazole Analogues (e.g., 13a, 13c, 40b)

A series of Ponatinib analogues incorporating 1,3,4-oxadiazole and 1,2,3-triazole rings have been synthesized to explore novel chemical space.[8] The synthesis of these compounds involves the preparation of key hydrazide intermediates which are then cyclized to form the desired heterocyclic rings.[11][12] For example, the reaction of a carboxylic acid hydrazide with carbon disulfide can yield a 1,3,4-oxadiazole-2-thione intermediate.[11] These modifications have led to compounds with potent activity against leukemia cell lines, with some analogues showing significantly improved potency against leukemia progenitor cells compared to Ponatinib.[8]

Signaling Pathways

The following diagrams illustrate the primary signaling pathway targeted by Ponatinib and its analogues, as well as a key off-target pathway associated with its toxicity.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT5, Ras/MAPK, PI3K/Akt) BCR_ABL1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib & Analogues Ponatinib->BCR_ABL1 Inhibition Notch1_Signaling_Pathway Ponatinib Ponatinib Notch1 Notch-1 Pathway Ponatinib->Notch1 Hyperactivation Vascular_Toxicity Vascular Toxicity (Endothelial Dysfunction, Apoptosis) Notch1->Vascular_Toxicity Z_LYTE_Workflow cluster_0 Kinase Reaction cluster_1 Development cluster_2 Detection & Analysis A Kinase + Peptide Substrate + Test Compound B Add ATP A->B C Incubate B->C D Add Development Reagent (Protease) C->D E Incubate D->E F Measure Fluorescence E->F G Calculate IC50 F->G MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Ponatinib Analogues A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC for Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in the critical task of impurity profiling. This guide provides a detailed analysis of experimental data, protocols, and the inherent advantages and disadvantages of each technique.

The accurate identification and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this analytical challenge. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising faster analysis times, superior resolution, and increased sensitivity. This guide offers an objective comparison of these two powerful techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their impurity profiling needs.

Executive Summary: The Performance Showdown

The fundamental difference between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, which, when coupled with higher operating pressures (up to 15,000 psi), results in a significant enhancement in chromatographic performance compared to the 3-5 µm particles and lower pressure limits (around 6,000 psi) of traditional HPLC systems.[1] This translates to several key advantages for UPLC in impurity profiling, including drastically reduced run times, improved resolution of complex mixtures, and heightened sensitivity for detecting trace-level impurities.[2][3][4]

A direct comparative study on a fixed-dose combination of Amlodipine, Hydrochlorothiazide, and Olmesartan demonstrated that a UPLC method could separate 28 peaks in 45 minutes, whereas the corresponding HPLC method required 70 minutes to achieve the same separation.[5] This significant reduction in analysis time directly translates to higher sample throughput and reduced operational costs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters of HPLC and UPLC methods for impurity profiling, drawing from a comparative study and other relevant literature.

Table 1: Comparison of Chromatographic Conditions for Impurity Profiling

ParameterHPLC MethodUPLC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/min
Injection Volume 10 - 20 µL1 - 5 µL
Run Time 30 - 70 min5 - 20 min
System Backpressure LowerSignificantly Higher
Solvent Consumption HigherSignificantly Lower

Table 2: Performance Metrics for Impurity Analysis

Performance MetricHPLCUPLCKey Advantage of UPLC
Analysis Time Longer (e.g., 50 minutes for Pramipexole)[2]Significantly Shorter (e.g., 1.5 - 20 minutes for Pramipexole)[2]Higher throughput, faster method development
Resolution Good, but may be insufficient for complex mixturesHigher, leading to better separation of closely eluting impuritiesMore accurate impurity profiling and quantification
Sensitivity Standard detection limitsHigher, due to sharper and narrower peaksImproved detection and quantification of trace impurities
Solvent Consumption HigherLower per analysisReduced operational costs and environmental impact

Experimental Protocols: A Glimpse into the Methodology

The following are representative experimental protocols for the impurity profiling of a pharmaceutical compound using both HPLC and UPLC. These are generalized protocols and may require optimization for specific applications.

HPLC Method for Impurity Profiling
  • Chromatographic System: A gradient HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A suitable buffer solution (e.g., 0.01 M phosphate buffer, pH adjusted).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: A wavelength at which the active pharmaceutical ingredient (API) and its impurities have significant absorbance.

  • Injection Volume: 20 µL.

UPLC Method for Impurity Profiling
  • Chromatographic System: An ultra-performance liquid chromatography system with a PDA detector.

  • Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: A suitable buffer solution (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid linear gradient from a low to a high percentage of Mobile Phase B over a period of 5-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Controlled (e.g., 40 °C).

  • Detection Wavelength: Same as the HPLC method.

  • Injection Volume: 2 µL.

Mandatory Visualization: The Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for impurity profiling.

CrossValidationWorkflow cluster_hplc HPLC Method Development & Validation cluster_uplc UPLC Method Development & Validation cluster_comparison Comparative Analysis hplc_dev Develop HPLC Method hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val hplc_data Generate HPLC Impurity Profile Data hplc_val->hplc_data compare_profiles Compare Impurity Profiles hplc_data->compare_profiles HPLC Data uplc_dev Develop/Transfer UPLC Method uplc_val Validate UPLC Method (ICH Guidelines) uplc_dev->uplc_val uplc_data Generate UPLC Impurity Profile Data uplc_val->uplc_data uplc_data->compare_profiles UPLC Data compare_performance Compare Performance Metrics compare_profiles->compare_performance report Generate Cross-Validation Report compare_performance->report

Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.

Conclusion: Choosing the Right Tool for the Job

The cross-validation of HPLC and UPLC methods for impurity profiling consistently demonstrates the superior performance of UPLC in terms of speed, resolution, and sensitivity. The significant reduction in analysis time offered by UPLC can lead to substantial increases in laboratory throughput and a reduction in operational costs due to lower solvent consumption.

However, the initial capital investment for a UPLC system is higher than for an HPLC system. For laboratories with established and validated HPLC methods, a thorough cost-benefit analysis is recommended before transitioning to UPLC. The process of method transfer from HPLC to UPLC also requires careful optimization and re-validation to ensure equivalent or superior performance.

Ultimately, the choice between HPLC and UPLC will depend on the specific needs and resources of the laboratory. For high-throughput environments and the analysis of complex samples with closely eluting impurities, UPLC offers undeniable advantages. For routine quality control of well-characterized products with established HPLC methods, HPLC remains a robust and reliable workhorse. This guide provides the foundational knowledge and data to make an informed decision in this critical analytical choice.

References

Efficacy of different catalysts in the synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and purity. The choice of catalyst for the crucial carbon-nitrogen (C-N) bond-forming step significantly impacts the reaction's success. This guide provides an objective comparison of the primary catalytic systems employed for this synthesis, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Performance Comparison of Catalytic Systems

Catalytic SystemCatalyst PrecursorLigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Palladium-catalyzed Pd(OAc)₂ or Pd₂(dba)₃Biarylphosphine ligands (e.g., BINAP, Xantphos, RuPhos, BrettPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Toluene, Dioxane, THF80-1202-2485-98
Copper-catalyzed CuI, Cu₂O, or Cu(acac)₂Diamine or amino acid-based ligands (e.g., L-proline, DMEDA)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)DMF, DMSO, NMP100-16012-4870-90

Note: The data presented is a synthesis of typical conditions and yields reported for similar N-arylation reactions of piperazines and anilines. Actual results may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Detailed methodologies for the two primary catalytic systems are provided below. These protocols are based on established procedures for Buchwald-Hartwig and Ullmann reactions and should be adapted and optimized for the specific synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with 1-methylpiperazine.

Materials:

  • 4-Halo-2-methoxyaniline (e.g., 4-bromo-2-methoxyaniline or 4-chloro-2-methoxyaniline)

  • 1-Methylpiperazine

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide, Potassium phosphate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the aryl halide (1.0 eq), 1-methylpiperazine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 1-methylpiperazine.

Materials:

  • 4-Halo-2-methoxyaniline (typically 4-iodo- or 4-bromo-2-methoxyaniline)

  • 1-Methylpiperazine

  • Copper catalyst precursor (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 eq).

  • Add the 4-halo-2-methoxyaniline (1.0 eq) and 1-methylpiperazine (1.2-2.0 eq).

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir for an extended period (12-48 h), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying chemical logic, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification Aryl_Halide 4-Halo-2-methoxyaniline Reaction_Vessel Inert Atmosphere Reaction Vessel Aryl_Halide->Reaction_Vessel Piperazine 1-Methylpiperazine Piperazine->Reaction_Vessel Catalyst_System Catalyst + Ligand Catalyst_System->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Catalyst Selection High_Yield_Priority High Yield & Mild Conditions Priority? Start->High_Yield_Priority Cost_Sensitivity Cost Sensitivity & Scalability? High_Yield_Priority->Cost_Sensitivity No Pd_Catalysis Palladium-Catalyzed Buchwald-Hartwig Amination High_Yield_Priority->Pd_Catalysis Yes Cost_Sensitivity->Pd_Catalysis No Cu_Catalysis Copper-Catalyzed Ullmann Condensation Cost_Sensitivity->Cu_Catalysis Yes Ligand_Screening Ligand Screening (e.g., Xantphos, RuPhos) Pd_Catalysis->Ligand_Screening Ligand_Selection Ligand Selection (e.g., L-proline, DMEDA) Cu_Catalysis->Ligand_Selection

Caption: A decision-making diagram for selecting the appropriate catalytic system.

Benchmarking 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline Purity Against Pharmacopeial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline against the rigorous standards generally expected for pharmaceutical intermediates according to major pharmacopeias. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Imatinib, its purity is critical to the quality and safety of the final drug product. While a specific monograph for this intermediate may not exist in the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or Japanese Pharmacopoeia (JP), the principles of impurity control outlined in these texts and by the International Council for Harmonisation (ICH) provide a framework for its quality assessment.

The Regulatory Landscape for Pharmaceutical Intermediates

The quality of pharmaceutical intermediates is governed by Good Manufacturing Practices (GMP) and guidelines such as ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[1] These regulations emphasize that the quality of intermediates has a direct impact on the purity of the final API. Therefore, stringent control of impurities, including residual starting materials, by-products, and degradation products, is essential. The acceptable level for impurities in an API is typically very low, often less than 0.10% for unknown impurities and 0.15% for known impurities.[2]

Comparative Purity Analysis

The following table compares the typical purity of commercially available this compound with the general purity expectations for a final API, illustrating the gap that needs to be addressed during drug development and manufacturing.

ParameterTypical Commercial GradeGeneral Pharmacopeial Standard for API
Purity Assay 95% - 98%[3][4][5]≥ 99.0%
Individual Unknown Impurity Not specified; may be > 0.1%≤ 0.10%
Individual Known Impurity Not specified; may be > 0.15%≤ 0.15%
Total Impurities ≤ 2% - 5%≤ 1.0%
Residual Solvents Not always specifiedControlled according to ICH Q3C limits
Heavy Metals Not always specifiedControlled according to USP <232>/<233> or ICH Q3D

Experimental Protocols for Purity Determination

A multi-faceted approach is necessary for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for both structural confirmation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a highly sensitive and accurate method for determining the purity of non-volatile and thermally labile compounds like aromatic amines.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute more hydrophobic impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 273 nm).[6]

  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of about 0.1 mg/mL.

  • Quantification: Purity is typically determined by the area percentage method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, reference standards for known impurities should be used to determine their response factors.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[7][8][9][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate quantification.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte can be calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizing the Analytical Workflow and Synthesis Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow for purity assessment and the role of this compound in the synthesis of Imatinib.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_results Final Purity Assessment Sample This compound Sample Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR qNMR Analysis Prep->NMR HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC->HPLC_Data NMR_Data Spectroscopic Data (Chemical Shift, Integral) NMR->NMR_Data Purity_Report Purity Report HPLC_Data->Purity_Report NMR_Data->Purity_Report

Caption: Analytical workflow for the purity assessment of this compound.

Imatinib_Synthesis A Starting Materials B Intermediate Synthesis A->B Multiple Steps C This compound B->C Purification D Coupling Reaction C->D E Imatinib (API) D->E Final Purification

References

In-Vitro Activity of Methoxy-Substituted Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of various methoxy-substituted aniline derivatives, focusing on their anticancer, antimicrobial, and antifungal properties. The information is compiled from multiple studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity

Methoxy-substituted aniline derivatives have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in cell proliferation and survival. The in-vitro cytotoxic activity of representative compounds is summarized below.

Table 1: In-Vitro Anticancer Activity of Methoxy-Substituted Aniline Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Anilinoquinazoline & Anilinoquinoline Derivatives
8aA431 (Carcinoma)2.62Erlotinib>100
1fHeLa (Cervical)>50Gefitinib17.12
1fBGC823 (Gastric)3.21Gefitinib19.27
2iHeLa (Cervical)7.15Gefitinib17.12
2iBGC823 (Gastric)4.65Gefitinib19.27
10kA549 (Lung)0.07Afatinib0.05
10kPC-3 (Prostate)7.67Afatinib4.1
10kMCF-7 (Breast)4.65Afatinib5.83
10kHeLa (Cervical)4.83Afatinib6.81
4aMDA-MB-231 (Breast)0.88--
Diazo Derivatives of 1,3,4-Thiadiazole
Meta anisidineMCF-7 (Breast)31.25 - 62.5 µg/mL--
Ortho anisidineMCF-7 (Breast)No significant activity--
Benzothiazole Aniline Derivatives
L1HeLa (Cervical)Similar to CisplatinCisplatin-
L1PtHeLa (Cervical)Similar to CisplatinCisplatin-
L2HeLa (Cervical)Similar to CisplatinCisplatin-

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antifungal Activity

The incorporation of methoxy groups into aniline scaffolds has also been explored for the development of novel antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.

Table 2: In-Vitro Antimicrobial and Antifungal Activity of Methoxy-Substituted Aniline Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Source
Methoxy Amino Chalcone Derivatives
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneEscherichia coli ATCC 25923Strong activity
Staphylococcus aureus ATCC 25922Strong activity
Candida albicans ATCC 10231Strong activity
7-Methoxyquinoline Derivatives
3l (Sulfamethazine derivative)E. coli7.81
C. albicans31.125
3d (Sulfapyridine derivative)E. coli31.25
3c (Sulfaguanidine derivative)E. coli62.50

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the methoxy-substituted aniline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Microbroth Dilution Method for Antimicrobial Activity

The microbroth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Many anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Proliferation Anilino_derivative Methoxy-Substituted Aniline Derivative Anilino_derivative->P_EGFR Inhibition VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activation PI3K_Akt PI3K/Akt Pathway P_VEGFR2->PI3K_Akt Activation DAG DAG PLCg->DAG Hydrolysis of PIP2 PKC PKC DAG->PKC Activation Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Activation Anilino_derivative Methoxy-Substituted Aniline Derivative Anilino_derivative->P_VEGFR2 Inhibition Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In-Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Methoxy-Substituted Aniline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial/Antifungal Activity (Broth Microdilution) Characterization->Antimicrobial Data_Collection Data Collection (Absorbance/Visual) Anticancer->Data_Collection Antimicrobial->Data_Collection Cell_Culture Cell/Microbe Culture Cell_Culture->Anticancer Cell_Culture->Antimicrobial IC50_Calc IC50 Calculation Data_Collection->IC50_Calc MIC_Det MIC Determination Data_Collection->MIC_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis MIC_Det->SAR_Analysis

A Head-to-Head Battle in Drug Design: Fluorinated vs. Methoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists

In the intricate world of drug design, the strategic modification of molecular scaffolds is paramount to optimizing a compound's pharmacological profile. Among the vast arsenal of chemical substitutions available to medicinal chemists, the introduction of fluorine atoms or methoxy groups to an aniline ring are two of the most frequently employed tactics. Both substituents can profoundly influence a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a comprehensive, data-driven comparison of fluorinated and methoxy-substituted anilines to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Substituents

The electronic nature and steric bulk of fluorine and methoxy groups impart distinct characteristics to the parent aniline molecule, significantly impacting its lipophilicity (LogP) and basicity (pKa). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally decreases the basicity (lowers the pKa) of the aniline nitrogen.[1][2] The impact on lipophilicity is more nuanced and position-dependent, with a single fluorine atom often causing a slight increase in LogP.[3]

Conversely, the methoxy group can exhibit both electron-donating resonance and electron-withdrawing inductive effects. The net electronic effect depends on its position on the aniline ring. Generally, a methoxy group, particularly at the para position, increases the electron density on the nitrogen atom through resonance, leading to an increase in basicity (higher pKa) compared to aniline.[4] The methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring.[5]

Below is a summary of the pKa and LogP values for aniline and its fluorinated and methoxy-substituted derivatives.

CompoundSubstituentPositionpKaLogP
Aniline--4.600.90
2-Fluoroaniline-Fortho3.201.15
3-Fluoroaniline-Fmeta3.501.15
4-Fluoroaniline-Fpara4.651.15
2-Methoxyaniline-OCH₃ortho4.530.99
3-Methoxyaniline-OCH₃meta4.200.96
4-Methoxyaniline-OCH₃para5.340.90

Table 1: Comparison of pKa and LogP values for fluorinated and methoxy-substituted anilines. (Data compiled from multiple sources)

Impact on Drug-Target Interactions and ADME Properties

The choice between fluorine and a methoxy group can have profound consequences for a drug's interaction with its biological target and its overall pharmacokinetic profile.

Target Binding Affinity and Selectivity

Both fluorine and methoxy groups can participate in crucial interactions within a protein's binding pocket, thereby influencing a drug's potency and selectivity. Fluorine can form favorable orthogonal multipolar interactions with backbone amides and other polar residues, enhancing binding affinity.[2] The introduction of fluorine can also induce conformational changes that may be beneficial for receptor binding.[2]

The methoxy group, with its hydrogen bond accepting oxygen atom, can also form key hydrogen bonds with residues in the binding pocket.[6] Its impact on potency can be significant, as demonstrated in structure-activity relationship (SAR) studies of various inhibitors.[7]

The following table provides an illustrative comparison of the impact of fluorination and methoxy substitution on the inhibitory potency (IC50) of a hypothetical kinase inhibitor based on the 4-anilinoquinazoline scaffold.

CompoundAniline MoietyIllustrative Kinase IC₅₀ (nM)
Parent InhibitorAniline150
Fluoro-analog (ortho)2-Fluoroaniline80
Fluoro-analog (meta)3-Fluoroaniline120
Fluoro-analog (para)4-Fluoroaniline50
Methoxy-analog (para)4-Methoxyaniline95

Table 2: Illustrative comparison of kinase inhibitory activity. This table presents a hypothetical comparison based on typical SAR data for kinase inhibitors, demonstrating the potential effects of aniline substitution.[2][8]

Metabolic Stability

A primary goal in drug design is to block metabolically labile sites to enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1][2] Therefore, introducing a fluorine atom at a position susceptible to hydroxylation can significantly improve metabolic stability.[3]

The methoxy group, however, can be a site of metabolic liability, often undergoing O-demethylation by CYP enzymes. This can lead to the formation of a phenol, which may be rapidly conjugated and eliminated.

The following table provides a representative comparison of the metabolic half-life of a parent drug containing an aniline moiety versus its fluorinated and methoxy-substituted analogs when incubated with human liver microsomes (HLM).

CompoundMoietyIllustrative Half-Life (t½) in HLM (min)
Parent DrugAniline15
Fluoro-analog (para)4-Fluoroaniline50
Methoxy-analog (para)4-Methoxyaniline10

Table 3: Illustrative comparison of metabolic half-life. This illustration is based on general principles and observed trends in medicinal chemistry.[2]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative study in drug design. Below are detailed methodologies for key experiments cited in this guide.

Determination of pKa (Potentiometric Titration)
  • Preparation of Solutions: Prepare a 0.01 M solution of the aniline derivative in a suitable solvent mixture (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter with standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Slowly add the standardized HCl solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)
  • Pre-saturation of Solvents: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate.[9][10]

  • Partitioning: Dissolve a known amount of the test compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated 1-octanol.[9]

  • Equilibration: Shake the mixture for a predetermined period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[9] Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and 1-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Microsomal Stability Assay
  • Preparation: Thaw human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[1][6]

  • Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (typically at a final concentration of 1 µM). Initiate the metabolic reaction by adding an NADPH-regenerating system.[3][11]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][11]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Kinase Inhibitory Activity (IC₅₀ Determination)
  • Assay Setup: In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.[12][13]

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.[14]

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[14][15]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.[8]

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & SAR Aniline Aniline F_Aniline F_Aniline Aniline->F_Aniline Fluorination MeO_Aniline MeO_Aniline Aniline->MeO_Aniline Methoxylation Physicochemical Physicochemical Properties (pKa, LogP) F_Aniline->Physicochemical ADME ADME Properties (Metabolic Stability) F_Aniline->ADME Target Target Engagement (Binding Affinity, IC50) F_Aniline->Target MeO_Aniline->Physicochemical MeO_Aniline->ADME MeO_Aniline->Target SAR Structure-Activity Relationship (SAR) Physicochemical->SAR ADME->SAR Target->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Decision

A general experimental workflow for the comparative analysis of substituted anilines.

Signaling_Pathway cluster_drug Drug Action cluster_target Target & Signaling Drug Aniline-Based Kinase Inhibitor Kinase Kinase Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

A simplified signaling pathway illustrating kinase inhibition by an aniline-based drug.

Conclusion

The choice between incorporating a fluorine atom or a methoxy group onto an aniline scaffold is a critical decision in drug design, with each substituent offering a unique set of advantages and disadvantages. Fluorine substitution is a powerful strategy to enhance metabolic stability and modulate pKa, often leading to improved pharmacokinetic profiles. Methoxy substitution can be beneficial for increasing basicity and participating in specific hydrogen bond interactions within the target binding site, though it may introduce a metabolic liability.

Ultimately, the optimal choice is highly context-dependent, relying on the specific goals of the drug discovery program, the nature of the biological target, and the overall physicochemical properties of the lead compound. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower medicinal chemists to harness the full potential of these valuable substituents in the design of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound utilized in pharmaceutical research and development. Due to its chemical structure, which includes both an aniline and a piperazine moiety, this substance should be handled as hazardous waste, with strict adherence to safety protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care. The following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust, chemical-resistant gloves. For aniline and its derivatives, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves may not offer sufficient protection for prolonged contact.[1][2]

    • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[1]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1]

    • Respiratory Protection: All work involving this compound should be conducted within a certified chemical fume hood to avoid the inhalation of dust or vapors.[1][3]

  • Designated Work Area: All handling of this compound should be restricted to a designated and clearly marked area, such as a chemical fume hood.[1][2] This area should be labeled with warnings indicating the potential hazards.

Hazard Summary

Hazard ClassificationDescriptionCitations
Acute Toxicity Likely toxic or harmful if swallowed, in contact with skin, or inhaled.[3][4]
Skin Corrosion/Irritation May cause skin irritation and potentially severe burns.[3][5][6]
Eye Damage/Irritation Can cause serious eye irritation or damage.[3][5][6]
Sensitization Piperazine derivatives may cause allergic skin or respiratory reactions.[7]
Environmental Hazard Aniline compounds are known to be harmful to aquatic life.[8]

Experimental Protocol: Waste Collection and Disposal

The proper segregation and collection of chemical waste are critical first steps in the disposal process. Follow this detailed methodology for handling waste containing this compound.

1. Waste Segregation:

  • Classify waste containing this compound as non-halogenated organic hazardous waste.
  • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2][4][7]
  • Collect solid waste (e.g., contaminated gloves, weigh paper, pipette tips) separately from liquid waste solutions.[7]

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and sealable hazardous waste container made of a compatible material, such as high-density polyethylene.[1][7]
  • The container must be clearly labeled with the words "Hazardous Waste."
  • The label must also include the full chemical name: "this compound," its CAS number (144679-94-1), and list any other solvents present.
  • Affix appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard, Environmental Hazard).

3. Spill Management:

  • In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[2]
  • For any large spill, immediately evacuate and secure the area, and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[1][2]
  • To clean a small spill, absorb the material with an inert, dry substance like vermiculite, dry sand, or earth.[1] Do not use combustible materials.
  • Collect the absorbed material and contaminated cleaning supplies in the designated hazardous waste container.[1]
  • Ventilate and thoroughly decontaminate the affected area after the cleanup is complete.[1]

4. Storage of Waste:

  • Securely seal the hazardous waste container.
  • Store the container in a designated, cool, dry, and well-ventilated secondary containment area.[2][7]
  • The storage area should be away from incompatible materials and sources of ignition.[2][3]

5. Final Disposal:

  • Do not dispose of this compound or its containers down the drain or in regular trash.[7]
  • Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed chemical waste disposal contractor.[1][8]
  • The recommended method for final disposal is typically controlled incineration at a licensed facility equipped with flue gas scrubbing.[8]
  • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound consult_sds Consult Specific Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds identify_hazards Identify Hazards: - Acute Toxicity - Skin/Eye Corrosion - Environmental Hazard consult_sds->identify_hazards ppe Wear Appropriate PPE: - Chemical-Resistant Gloves - Safety Goggles - Lab Coat identify_hazards->ppe spill Is it a spill? ppe->spill segregate Segregate from Incompatible Materials (Oxidizers, Strong Acids) containerize Containerize in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Pickup by Licensed Hazardous Waste Contractor store->disposal spill->segregate No small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and secure area. Call EH&S/Emergency Services. spill->large_spill Yes (Large) small_spill->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. The following protocols are designed to ensure a safe laboratory environment through proper handling, personal protective equipment selection, and waste disposal.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard StatementGHS Classification
H303: May be harmful if swallowedAcute toxicity, oral (Category 5)
H313: May be harmful in contact with skinAcute toxicity, dermal (Category 5)
H333: May be harmful if inhaledAcute toxicity, inhalation (Category 5)
Data sourced from the Safety Data Sheet for this compound[1]

Due to its classification as an aromatic amine and a piperazine derivative, it should be handled with caution, assuming potential for skin and eye irritation, as well as possible allergic reactions.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[4][5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[4][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[4][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for both safety and experimental integrity.

Experimental Protocol: Safe Handling of this compound

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[2]

    • Ensure the Safety Data Sheet (SDS) is readily accessible.[7]

    • Verify that a safety shower, eyewash station, and fire extinguisher are unobstructed and functional.[4]

    • Prepare a designated work area within a certified chemical fume hood, covering the surface with absorbent bench paper.[4][8]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.[4][7]

  • Handling the Compound:

    • Weighing: Use a balance inside the fume hood or a ventilated balance enclosure to weigh the solid compound. Use weigh boats to minimize spills.[4][8]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]

    • Reactions: Securely set up all glassware for chemical reactions within the fume hood.[4] Keep containers closed when not in use.[8]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[7]

Disposal Plan

Improper disposal of this compound and its waste can pose environmental risks.[9] All waste materials must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams.[10]

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, compatible, and clearly labeled hazardous waste container.[3][11]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards.[11]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[11][12]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services company.[10][11]

    • The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][13]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [11]

Visual Workflow for Handling and Disposal

G Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Handling Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Required PPE risk_assessment->ppe_check setup_hood Set Up Fume Hood ppe_check->setup_hood weigh Weigh Compound setup_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste end end dispose_waste->end End of Procedure

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.